Product packaging for 6-Fluorohexanal(Cat. No.:CAS No. 373-33-1)

6-Fluorohexanal

Cat. No.: B1655487
CAS No.: 373-33-1
M. Wt: 118.15 g/mol
InChI Key: XCDORMVUFPWKBP-UHFFFAOYSA-N
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Description

6-Fluorohexanal is a useful research compound. Its molecular formula is C6H11FO and its molecular weight is 118.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO B1655487 6-Fluorohexanal CAS No. 373-33-1

Properties

IUPAC Name

6-fluorohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-5-3-1-2-4-6-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDORMVUFPWKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190754
Record name Hexanal, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-33-1
Record name Hexanal, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanal, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluorohexanal (CAS No. 373-33-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of 6-Fluorohexanal, a fluorinated aliphatic aldehyde with potential applications in medicinal chemistry and organic synthesis.

This guide compiles available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential reactivity and role in drug discovery.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, such as its polarity, lipophilicity, and metabolic stability, making it a compound of interest in the design of novel bioactive molecules.[1][2]

PropertyValueSource
CAS Number 373-33-1[3][4]
Molecular Formula C₆H₁₁FO[3][4]
Molecular Weight 118.15 g/mol [4]
Boiling Point 149.7 °C at 760 mmHg[3]
Density 0.906 g/cm³[3]
Flash Point 57.9 °C[3]
Refractive Index 1.38[3]
LogP 1.71520[3]
Topological Polar Surface Area 17.1 Ų[4]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 6-fluorohexan-1-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.[4][5]

Experimental Protocol: Swern Oxidation of 6-fluorohexan-1-ol

This protocol is based on the general principles of the Swern oxidation.[4][5][6]

Materials:

  • 6-fluorohexan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, magnetic stirrer)

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 10-15 minutes.

  • Addition of the Alcohol: Dissolve 6-fluorohexan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated Swern reagent at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.

  • Addition of Base: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -60 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.

G cluster_reagents Reagents cluster_process Swern Oxidation Workflow DMSO DMSO Activation Activation of DMSO with Oxalyl Chloride (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alcohol 6-Fluorohexan-1-ol Addition Addition of 6-Fluorohexan-1-ol (-78 °C) Alcohol->Addition TEA Triethylamine BaseAddition Addition of Triethylamine (-78 °C) TEA->BaseAddition Activation->Addition Forms Electrophilic Sulfur Species Addition->BaseAddition Forms Alkoxysulfonium Ylide Quench Aqueous Work-up BaseAddition->Quench Elimination Purification Purification Quench->Purification Product This compound Purification->Product

Caption: Workflow for the Swern Oxidation of 6-fluorohexan-1-ol.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following key signals:

  • Aldehydic Proton (CHO): A triplet around δ 9.8 ppm, coupled to the adjacent methylene group.

  • Fluorinated Methylene Group (CH₂F): A triplet of triplets around δ 4.5 ppm, due to coupling with both the adjacent methylene group and the fluorine atom.

  • Methylene Groups (CH₂): A series of multiplets in the region of δ 1.4-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 202 ppm.

  • Fluorinated Carbon (CH₂F): A doublet around δ 84 ppm, with a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Aliphatic Carbons (CH₂): Signals in the range of δ 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1740-1720 cm⁻¹.[7][8]

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[8]

  • C-F Stretch: A strong absorption in the region of 1100-1000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands in the 2960-2850 cm⁻¹ region.[9][10]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 118 would be expected. Common fragmentation patterns for aldehydes include the loss of H (M-1), CHO (M-29), and alpha-cleavage.[11][12]

Reactivity and Potential Applications in Drug Discovery

This compound, as an aldehyde, can undergo a variety of chemical transformations, making it a potentially useful building block in organic synthesis.

Key Reactions
  • Wittig Reaction: Reaction with a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) can convert the aldehyde into a terminal alkene. This is a fundamental carbon-carbon bond-forming reaction.[2][13]

  • Grignard Reaction: Addition of a Grignard reagent (e.g., ethylmagnesium bromide) will yield a secondary alcohol. This provides a route to more complex chiral molecules.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new carbon-nitrogen bond, a common transformation in the synthesis of pharmaceutical compounds.

  • Oxidation: this compound can be oxidized to the corresponding 6-fluorohexanoic acid.

  • Reduction: Reduction with a mild reducing agent like sodium borohydride will yield 6-fluorohexan-1-ol.

G cluster_reactions Key Chemical Transformations Fluorohexanal This compound Alkene Alkene Fluorohexanal->Alkene Wittig Reaction (e.g., Ph₃P=CH₂) SecondaryAlcohol Secondary Alcohol Fluorohexanal->SecondaryAlcohol Grignard Reaction (e.g., EtMgBr) Amine Amine Fluorohexanal->Amine Reductive Amination (e.g., RNH₂, NaBH₃CN) CarboxylicAcid Carboxylic Acid Fluorohexanal->CarboxylicAcid Oxidation (e.g., KMnO₄) PrimaryAlcohol Primary Alcohol Fluorohexanal->PrimaryAlcohol Reduction (e.g., NaBH₄)

Caption: Potential chemical transformations of this compound.

Relevance in Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] While there is limited publicly available information on the specific biological activities of this compound, its structure as a fluorinated aliphatic aldehyde suggests its potential as:

  • A Building Block for Fluorinated Analogues: It can serve as a starting material for the synthesis of more complex fluorinated molecules with potential therapeutic applications.[3][14]

  • A Chemical Probe: Its reactivity could be exploited in the design of chemical probes to study biological pathways or enzyme activities.

  • An Intermediate in API Synthesis: Fluorinated aldehydes are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5]

Further research is required to fully elucidate the biological profile and potential therapeutic applications of this compound and its derivatives. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential of this fluorinated building block.

References

Physical and chemical properties of 6-Fluorohexanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Fluorohexanal, catering to researchers, scientists, and professionals in drug development. This document collates available data, outlines plausible experimental protocols, and visualizes key chemical processes.

Core Properties of this compound

This compound is a fluorinated aliphatic aldehyde. The presence of a fluorine atom significantly influences its chemical reactivity and physical properties, making it a compound of interest in various synthetic applications, including the development of novel pharmaceuticals.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. Note that some of these values are predicted and should be confirmed by experimental data.

PropertyValueSource
Molecular Formula C₆H₁₁FOPubChem[1]
Molecular Weight 118.15 g/mol PubChem[1]
CAS Number 373-33-1PubChem[1]
Boiling Point 65-68 °C (at 12 Torr)ChemicalBook[2]
Density (Predicted) 0.906 ± 0.06 g/cm³ChemicalBook[2]
Flash Point Not Available
Solubility Not Available
Chemical and Spectroscopic Properties

The chemical properties of this compound are largely defined by the aldehyde functional group and the terminal fluorine atom. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the fluorine atom imparts increased polarity and can influence the acidity of adjacent protons.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
SMILES C(CCC=O)CCFPubChem[1]
InChI InChI=1S/C6H11FO/c7-5-3-1-2-4-6-8/h6H,1-5H2PubChem[1]
XLogP3-AA (Predicted) 1.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]

Synthesis of this compound

A common and efficient method for the synthesis of aldehydes from primary alcohols is through oxidation. The Swern oxidation is a well-established method that uses mild conditions and is tolerant of many functional groups, making it a suitable choice for the preparation of this compound from its corresponding alcohol, 6-fluoro-1-hexanol.

Experimental Protocol: Swern Oxidation of 6-fluoro-1-hexanol

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • 6-fluoro-1-hexanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (1.2 eq.) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes.

  • Alcohol Addition: Add a solution of 6-fluoro-1-hexanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes at this temperature.

  • Base Addition: Add triethylamine (5.0 eq.) dropwise to the flask. The reaction mixture may become thick. Continue stirring at -78 °C for 30 minutes.

  • Quenching and Workup: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound via Swern Oxidation cluster_reagents Reagents cluster_process Process Steps reagent1 6-fluoro-1-hexanol step2 Addition of 6-fluoro-1-hexanol reagent1->step2 reagent2 Oxalyl Chloride step1 Activation of DMSO with Oxalyl Chloride at -78 °C reagent2->step1 reagent3 DMSO reagent3->step1 reagent4 Triethylamine step3 Addition of Triethylamine reagent4->step3 step1->step2 step2->step3 step4 Quenching and Aqueous Workup step3->step4 step5 Purification step4->step5 product This compound step5->product

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound using the Swern oxidation protocol.

Chemical Reactivity and Potential Applications

Reactivity Profile

As an aliphatic aldehyde, this compound is expected to undergo reactions typical of this functional group, including:

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.

  • Oxidation: this compound can be readily oxidized to the corresponding carboxylic acid, 6-fluorohexanoic acid, using common oxidizing agents.

  • Reduction: The aldehyde can be reduced to the primary alcohol, 6-fluoro-1-hexanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Reductive Amination: In the presence of an amine and a reducing agent, this compound can be converted to a variety of substituted amines.

The presence of the fluorine atom can modulate the reactivity of the aldehyde group through its strong electron-withdrawing inductive effect.

Applications in Drug Discovery

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity. While specific applications of this compound in drug development are not widely reported, its bifunctional nature (an aldehyde for further chemical modification and a fluoroalkyl chain) makes it a potentially valuable building block.

A hypothetical application could involve its use as a precursor for the synthesis of fluorinated analogs of biologically active molecules. For instance, it could be used in the synthesis of enzyme inhibitors where the fluorinated tail interacts with a specific hydrophobic pocket of the enzyme.

Drug_Discovery_Logic Hypothetical Role of this compound in Drug Discovery cluster_synthesis Synthetic Modification cluster_library Compound Library start This compound (Building Block) reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Aldol Condensation start->reaction3 product1 Fluorinated Amine Analogs reaction1->product1 product2 Fluorinated Alkene Analogs reaction2->product2 product3 Fluorinated β-Hydroxy Ketone Analogs reaction3->product3 screening Biological Screening (e.g., Enzyme Assays) product1->screening product2->screening product3->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: A logical diagram illustrating the potential use of this compound as a starting material for generating a library of fluorinated compounds for drug discovery screening.

Safety and Handling

  • Inhalation: Avoid inhaling vapors. Work in a well-ventilated area or use a fume hood.

  • Skin and Eye Contact: Aldehydes can be irritating to the skin and eyes. Wear appropriate gloves and safety glasses.

  • Flammability: While the flash point is not definitively reported, it should be treated as a flammable liquid. Keep away from ignition sources.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a fluorinated aldehyde with potential as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and outlines plausible synthetic and application pathways based on established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in the development of new chemical entities.

References

Potential Applications of 6-Fluorohexanal in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. 6-Fluorohexanal, a terminally fluorinated aliphatic aldehyde, represents a versatile yet underutilized building block in organic synthesis. Its bifunctional nature, possessing a reactive aldehyde group and a terminal fluorine atom, opens avenues for the synthesis of a diverse array of fluorinated compounds. This technical guide explores the potential applications of this compound in key organic transformations, providing detailed experimental protocols and conceptual frameworks for its utilization in research and drug development. Due to a lack of specific literature precedents for this compound, the following applications and protocols are based on well-established transformations of analogous aldehydes and serve as a guide to its potential in synthetic chemistry.

Core Synthetic Transformations

The aldehyde functionality in this compound is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The inertness of the terminal C-F bond under many reaction conditions allows for the selective transformation of the aldehyde.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. Reacting this compound with a phosphorus ylide can generate a variety of terminally fluorinated alkenes, which are valuable precursors for further functionalization.

Experimental Protocol: Synthesis of 1-Fluoro-6-heptene via Wittig Reaction

  • Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise to the suspension with vigorous stirring.

  • Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x portions).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-fluoro-6-heptene.

Data Presentation

Reactant 1Reactant 2ProductTypical Yield
This compoundMethyltriphenylphosphonium bromide / n-BuLi1-Fluoro-6-heptene75-90%
This compound(Carbethoxymethylene)triphenylphosphoraneEthyl 8-fluoro-2-octenoate80-95% (E-isomer favored)

Logical Workflow for Wittig Reaction

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification phosphonium_salt Ph3P+CH3 Br- ylide [Ph3P=CH2] phosphonium_salt->ylide Base base n-BuLi base->ylide oxaphosphetane Oxaphosphetane intermediate ylide->oxaphosphetane fluorohexanal This compound fluorohexanal->oxaphosphetane product 1-Fluoro-6-heptene oxaphosphetane->product byproduct Ph3P=O oxaphosphetane->byproduct quench Quench (aq. NH4Cl) product->quench extract Extraction (Ether/Water) quench->extract purify Column Chromatography extract->purify final_product Pure 1-Fluoro-6-heptene purify->final_product

Caption: Workflow for the synthesis of 1-fluoro-6-heptene from this compound.

Nucleophilic Addition of Organometallics: Grignard Reaction

Grignard reagents readily add to aldehydes to form secondary alcohols. The reaction of this compound with various Grignard reagents provides access to a range of 1-fluoro-substituted secondary alcohols, which are important chiral building blocks.

Experimental Protocol: Synthesis of 1-Fluoro-6-phenyl-6-hexanol

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Grignard Reagent: If not commercially available, prepare the Grignard reagent (e.g., phenylmagnesium bromide) in situ by adding the corresponding aryl or alkyl halide (1.2 equivalents) in anhydrous diethyl ether or THF to a stirred suspension of magnesium turnings (1.3 equivalents).

  • Reaction: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x portions).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude alcohol by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Presentation

Reactant 1Grignard ReagentProductTypical Yield
This compoundPhenylmagnesium bromide1-Fluoro-6-phenyl-6-hexanol80-95%
This compoundEthylmagnesium bromide3-(Fluoromethyl)heptan-2-ol85-95%
This compoundVinylmagnesium bromide1-Fluorooct-1-en-7-ol70-85%

Signaling Pathway for Grignard Addition

Grignard_Pathway Grignard R-MgX Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack Fluorohexanal This compound (Electrophile) Fluorohexanal->Alkoxide Alcohol Secondary Alcohol Product Alkoxide->Alcohol Protonation AcidWorkup H3O+ Workup AcidWorkup->Alcohol

Caption: Conceptual pathway for Grignard addition to this compound.

Reductive Amination

Reductive amination is a highly efficient method for synthesizing amines. This compound can be reacted with ammonia, primary, or secondary amines in the presence of a reducing agent to form the corresponding 6-fluorohexylamines. These products are of interest in medicinal chemistry as fluorinated analogues of bioactive amines.

Experimental Protocol: Synthesis of N-Benzyl-6-fluorohexylamine

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzylamine (1.05 equivalents) in methanol or dichloromethane.

  • Add a catalytic amount of acetic acid (e.g., 5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Quench the reaction with water. If the solvent is dichloromethane, separate the layers. If methanol, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude amine can be purified by column chromatography or by acid-base extraction.

Data Presentation

Amine SourceReducing AgentProductTypical Yield
BenzylamineNaBH(OAc)₃N-Benzyl-6-fluorohexylamine80-90%
Ammonia (as NH₄Cl)NaBH₃CN6-Fluorohexylamine60-75%
MorpholineNaBH(OAc)₃4-(6-Fluorohexyl)morpholine85-95%

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Start This compound + Amine (R2NH) Imine_Formation Imine/Iminium Ion Formation (cat. Acid) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Product Substituted 6-Fluorohexylamine Purification Purification Workup->Purification Purification->Product

Caption: General workflow for the synthesis of amines via reductive amination.

Conclusion

This compound is a promising, albeit underexplored, building block for the synthesis of valuable fluorinated compounds. Its utility in fundamental organic transformations such as olefination, Grignard addition, and reductive amination allows for the straightforward incorporation of a fluorinated hexyl chain into a wide variety of molecular scaffolds. The protocols and conceptual workflows provided in this guide are intended to serve as a starting point for researchers and drug development professionals to unlock the synthetic potential of this versatile reagent. Further exploration of its reactivity will undoubtedly lead to novel synthetic methodologies and the creation of new chemical entities with unique and beneficial properties.

6-Fluorohexanal: A Versatile Building Block for the Synthesis of Advanced Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the diverse array of fluorinated building blocks, 6-fluorohexanal stands out as a versatile and valuable intermediate for the synthesis of a wide range of complex fluorinated molecules. This technical guide provides an in-depth overview of this compound, including its synthesis, key reactions, and potential applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid with a molecular formula of C₆H₁₁FO and a molecular weight of 118.15 g/mol .[1][2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₁FO[1][2]
Molecular Weight118.15 g/mol [1][2]
Boiling Point65-68 °C at 12 Torr[3]
Density0.906 g/cm³ (Predicted)[3]
CAS Number373-33-1[1][2]

Synthesis of this compound

This compound is most commonly synthesized through the oxidation of its corresponding primary alcohol, 6-fluorohexan-1-ol. Several oxidation methods are suitable for this transformation, with the Dess-Martin periodinane (DMP) oxidation and Swern oxidation being popular choices due to their mild reaction conditions and high yields.[4]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent to selectively oxidize primary alcohols to aldehydes.[4][5]

Experimental Protocol: Synthesis of this compound via Dess-Martin Oxidation

Materials:

  • 6-Fluorohexan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 6-fluorohexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to afford crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Expected Yield: While a specific yield for this reaction is not cited in the provided search results, Dess-Martin oxidations typically proceed in high yields, often exceeding 90%.[4]

Synthesis_of_6_Fluorohexanal cluster_synthesis Synthesis of this compound 6-Fluorohexan-1-ol 6-Fluorohexan-1-ol Oxidation Oxidation 6-Fluorohexan-1-ol->Oxidation  [O] This compound This compound Oxidation->this compound

Caption: Oxidation of 6-fluorohexan-1-ol to this compound.

This compound as a Building Block in Organic Synthesis

The aldehyde functionality of this compound makes it a versatile precursor for a variety of chemical transformations, enabling the introduction of the fluorohexyl moiety into more complex molecules. Key reactions include the Wittig reaction for alkene synthesis and reductive amination for the formation of fluorinated amines.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide. This reaction is particularly useful for the synthesis of fluorinated alkenes from this compound.

Experimental Protocol: Synthesis of a Fluorinated Alkene via Wittig Reaction

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Schlenk line or inert atmosphere setup

  • Round-bottom flasks

  • Syringes

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep orange or yellow, indicating the formation of the ylide.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated alkene.

Expected Product and Yield: The reaction with methyltriphenylphosphonium bromide would yield 7-fluorohept-1-ene. While a specific yield is not available in the search results, Wittig reactions generally provide moderate to good yields.

Wittig_Reaction cluster_wittig Wittig Reaction of this compound This compound This compound Fluorinated_Alkene F-(CH₂)₅-CH=CH-R This compound->Fluorinated_Alkene Triphenylphosphine_Oxide Ph₃P=O This compound->Triphenylphosphine_Oxide Phosphonium_Ylide R-CH=PPh₃ Phosphonium_Ylide->Fluorinated_Alkene Phosphonium_Ylide->Triphenylphosphine_Oxide

Caption: General scheme of the Wittig reaction with this compound.

Reductive Amination

Reductive amination is a two-step process that converts aldehydes or ketones into amines. It involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine. This method allows for the synthesis of a wide variety of primary, secondary, and tertiary fluorinated amines from this compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation.[6]

Experimental Protocol: Synthesis of a Fluorinated Amine via Reductive Amination

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a stirred solution of this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.2 eq) in one portion.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-6-fluorohexylamine.

Expected Yield: Reductive aminations with sodium triacetoxyborohydride are known to give consistently high yields.[6]

Reductive_Amination cluster_reductive_amination Reductive Amination of this compound This compound This compound Imine_Iminium Imine/Iminium Ion This compound->Imine_Iminium Amine R¹R²NH Amine->Imine_Iminium Reduction [H] Imine_Iminium->Reduction Fluorinated_Amine F-(CH₂)₅-CH₂-NR¹R² Reduction->Fluorinated_Amine

Caption: General pathway for the reductive amination of this compound.

Applications in Drug Discovery and Agrochemicals

The fluorohexyl moiety introduced via this compound can be a valuable addition to bioactive molecules. For instance, in the synthesis of fluorinated analogs of insect pheromones, the presence of fluorine can alter the molecule's volatility and interaction with insect receptors.[1][7][8] In medicinal chemistry, the incorporation of a fluoroalkyl chain can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability, thereby positively impacting the pharmacokinetic profile of a drug candidate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of fluorinated molecules. Its straightforward synthesis from 6-fluorohexan-1-ol and its reactivity in key chemical transformations such as the Wittig reaction and reductive amination make it an attractive starting material for researchers in drug discovery, agrochemicals, and materials science. The detailed experimental protocols provided in this guide offer a practical starting point for the utilization of this compound in the development of novel fluorinated compounds with tailored properties. Further exploration of its reactivity will undoubtedly continue to expand its applications in the ever-evolving field of fluorine chemistry.

References

The Role of Fluorine in the Properties of 6-Fluorohexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 6-fluorohexanal, a fluorinated aliphatic aldehyde. It explores the influence of the terminal fluorine atom on the molecule's physicochemical properties, reactivity, and potential applications in the field of drug development. This document also presents a comparative analysis with its non-fluorinated analog, hexanal, to highlight the unique characteristics imparted by fluorination.

Physicochemical Properties: A Comparative Analysis

The introduction of a fluorine atom at the C-6 position of hexanal significantly alters its physical properties. The high electronegativity of fluorine creates a strong C-F bond and introduces a dipole moment at the terminus of the alkyl chain, influencing intermolecular forces and bulk properties. A summary of the key physicochemical properties of this compound and hexanal is presented in Table 1 for direct comparison.

PropertyThis compoundHexanalReference
Molecular Formula C₆H₁₁FOC₆H₁₂O[1]
Molecular Weight ( g/mol ) 118.15100.16[1][2]
Boiling Point (°C) 149.7130-131[2][3]
Density (g/cm³) 0.9060.816 (at 20°C)[2][3]
Refractive Index 1.381.4035 (at 20°C)[2][3]
Flash Point (°C) 57.932 (90°F)[3][4]
Melting Point (°C) Not available-56[2]
Calculated LogP 1.7151.8[3][4]
Water Solubility Not available6 g/L (at 20°C)[4]

Key Observations:

  • Boiling Point: The boiling point of this compound is significantly higher than that of hexanal. This can be attributed to the increased molecular weight and the introduction of a dipole moment by the fluorine atom, leading to stronger intermolecular dipole-dipole interactions.

  • Density: this compound is denser than hexanal, a common trend observed when replacing hydrogen with the heavier fluorine atom.[2][3]

  • Flash Point: The flash point of this compound is considerably higher than that of hexanal, indicating it is less flammable.[3][4]

The Influence of Fluorine on Carbonyl Reactivity

The primary site of reactivity in aldehydes is the electrophilic carbonyl carbon. The presence of a highly electronegative fluorine atom at the end of the alkyl chain in this compound exerts an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon chain, leading to a slight increase in the partial positive charge on the carbonyl carbon compared to hexanal.[5] This enhanced electrophilicity makes this compound potentially more susceptible to nucleophilic attack.[5][6]

G Figure 1. Inductive Effect of Fluorine on Carbonyl Reactivity cluster_0 This compound cluster_1 Hexanal F F C5 CH₂ F->C5 F->C5 -I effect C4 CH₂ C5->C4 C3 CH₂ C4->C3 C2 CH₂ C3->C2 C1 C C2->C1 O O C1->O H_aldehyde H C1->H_aldehyde delta_plus δ++ delta_minus δ- C6_hex CH₃ C5_hex CH₂ C6_hex->C5_hex C4_hex CH₂ C5_hex->C4_hex C3_hex CH₂ C4_hex->C3_hex C2_hex CH₂ C3_hex->C2_hex C1_hex C C2_hex->C1_hex O_hex O C1_hex->O_hex H_aldehyde_hex H C1_hex->H_aldehyde_hex delta_plus_hex δ+ delta_minus_hex δ-

Caption: Inductive effect of fluorine in this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • This compound (Predicted): A strong absorption band is expected in the region of 1725-1740 cm⁻¹ due to the C=O stretch of the aldehyde. The C-H stretch of the aldehyde proton should appear as a pair of weak bands between 2700 and 2900 cm⁻¹. The C-F bond will exhibit a strong absorption in the 1000-1100 cm⁻¹ region.

  • Hexanal (Experimental): Shows a characteristic strong C=O stretching band at 1725 cm⁻¹ and C-H stretching bands between 2700 cm⁻¹ and 2900 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Predicted for this compound):

    • The aldehyde proton (CHO) is expected to be a triplet around δ 9.8 ppm.

    • The methylene group adjacent to the fluorine atom (-CH₂F) will appear as a triplet of doublets around δ 4.5 ppm due to coupling with both the adjacent methylene protons and the fluorine atom.

    • The remaining methylene groups will show complex multiplets in the δ 1.3-2.5 ppm range.

  • ¹H NMR (Experimental for Hexanal):

    • The aldehyde proton appears as a triplet at δ 9.75 ppm.[7]

    • The α-methylene protons resonate as a doublet of triplets at δ 2.42 ppm.[7]

    • The terminal methyl group is a triplet at δ 0.92 ppm.[7]

  • ¹³C NMR (Predicted for this compound):

    • The carbonyl carbon is expected around δ 202 ppm.

    • The carbon bonded to fluorine (-CH₂F) will be significantly shifted downfield and will show a large one-bond C-F coupling constant (¹JCF ≈ 165 Hz), appearing as a doublet around δ 83 ppm.

  • ¹⁹F NMR (Predicted for this compound):

    • A single signal, likely a triplet of triplets, is expected around δ -218 ppm, characteristic of a primary fluoroalkane.

Mass Spectrometry (MS):

  • This compound (Predicted): The molecular ion peak (M⁺) would be observed at m/z = 118. Key fragmentation patterns would include the loss of the fluorine atom and alpha-cleavage adjacent to the carbonyl group.

  • Hexanal (Experimental): The molecular ion peak is at m/z = 100. Common fragments are observed at m/z = 82 (loss of H₂O), 72, 57, and 44 (McLafferty rearrangement).

Experimental Protocols

Proposed Synthesis of this compound via Oxidation of 6-Fluorohexan-1-ol

This protocol describes a representative procedure using Pyridinium Chlorochromate (PCC), a mild oxidizing agent that typically converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[8][9]

Materials:

  • 6-Fluorohexan-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of 6-fluorohexan-1-ol (1.0 eq) in anhydrous DCM.

  • Addition of Oxidant: Pyridinium chlorochromate (PCC) (1.5 eq) is added to the solution in one portion at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional diethyl ether.

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry to confirm its identity and purity.

G Figure 2. Proposed Experimental Workflow for the Synthesis of this compound start Start: 6-Fluorohexan-1-ol in anhydrous DCM add_pcc Add PCC (1.5 eq) at room temperature start->add_pcc stir Stir at RT under N₂ atmosphere add_pcc->stir monitor Monitor reaction by TLC stir->monitor workup Dilute with diethyl ether and filter through silica gel monitor->workup Reaction complete purify Concentrate and purify by flash chromatography workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End: Pure this compound characterize->end

Caption: Proposed workflow for this compound synthesis.

Role in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. While specific applications of this compound in drug development are not extensively documented, its properties suggest several potential roles:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug molecule. The terminal position of the fluorine in this compound makes it a potential building block for introducing metabolic stability at the end of an alkyl chain in a larger molecule.

  • Conformational Control: The steric bulk and electronic nature of the C-F bond can influence the conformational preferences of a molecule. This can be exploited to lock a drug molecule into a bioactive conformation, enhancing its binding affinity to a target protein.

  • Modified Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. The calculated LogP of this compound is slightly lower than that of hexanal, suggesting that terminal monofluorination might not drastically increase lipophilicity, offering a subtle way to modulate this property.

G Figure 3. Rationale for Fluorine Incorporation in Drug Design cluster_0 Parent Drug Molecule (with -CH₃ terminus) cluster_1 Fluorinated Analog (using this compound as a synthon) parent R-CH₂-CH₃ metabolism Metabolic Oxidation (e.g., by CYP450) parent->metabolism inactive Inactive Metabolite (R-CH₂-CH₂OH) metabolism->inactive fluoro_analog R-CH₂-CH₂F blocked_metabolism Blocked Metabolic Site fluoro_analog->blocked_metabolism increased_stability Increased Metabolic Stability and Half-life blocked_metabolism->increased_stability

Caption: Fluorine as a metabolic blocker in drug design.

Conclusion

This compound represents an interesting case study in the effects of terminal fluorination on a simple aliphatic aldehyde. The presence of the fluorine atom significantly alters its physicochemical properties, leading to a higher boiling point, density, and flash point compared to its non-fluorinated counterpart, hexanal. Furthermore, the inductive effect of fluorine is predicted to enhance the reactivity of the carbonyl group towards nucleophiles. While detailed experimental and application data for this compound remain limited, its structural features make it a potentially valuable building block for medicinal chemists seeking to introduce fluorine for the modulation of metabolic stability and other key drug-like properties. Further research into the synthesis, reactivity, and biological evaluation of this and similar fluorinated aldehydes is warranted to fully explore their potential in drug discovery and development.

References

Methodological & Application

Application Note: Synthesis of 6-Fluorohexanal via Swern Oxidation of 6-Fluoro-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 6-Fluorohexanal is a valuable fluorinated aliphatic aldehyde that can serve as a building block in the synthesis of various biologically active molecules. This application note provides a detailed protocol for the synthesis of this compound from its corresponding primary alcohol, 6-fluoro-1-hexanol, utilizing the Swern oxidation. The Swern oxidation is a reliable and mild method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered organic base such as triethylamine.[1][2] This method is renowned for its high yields and compatibility with a wide array of functional groups, making it an excellent choice for this transformation while avoiding the use of toxic chromium-based reagents.[2]

Reaction Scheme

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
6-fluoro-1-hexanol120.17[3]1.20 g10.0
Oxalyl chloride126.931.0 mL (1.42 g)11.2
Dimethyl sulfoxide (DMSO)78.131.7 mL (1.87 g)24.0
Triethylamine (Et3N)101.197.0 mL (5.06 g)50.0
Dichloromethane (DCM), anhydrous-100 mL-
Diethyl ether-As needed for extraction-
Saturated aq. NH4Cl-As needed for workup-
Brine (Saturated aq. NaCl)-As needed for workup-
Anhydrous Magnesium Sulfate (MgSO4)-As needed for drying-

Equipment

  • Three-necked round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Two addition funnels

  • Thermometer

  • Nitrogen inlet

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere. Charge the flask with 50 mL of anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride (1.0 mL, 11.2 mmol) to the cooled DCM. To this solution, add a solution of dimethyl sulfoxide (1.7 mL, 24.0 mmol) in 10 mL of anhydrous DCM dropwise via an addition funnel over 15 minutes. Ensure the internal temperature does not rise above -65 °C. Stir the resulting solution for an additional 15 minutes at -78 °C.[1][4]

  • Alcohol Addition: Prepare a solution of 6-fluoro-1-hexanol (1.20 g, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, again maintaining the internal temperature below -65 °C. Stir the mixture for 45 minutes at -78 °C after the addition is complete.[1]

  • Base Quenching: Add triethylamine (7.0 mL, 50.0 mmol) dropwise to the reaction mixture. During this addition, a thick white precipitate will form. After the addition is complete, allow the reaction mixture to stir at -78 °C for 15 minutes before removing the cooling bath and allowing it to warm to room temperature over approximately 30 minutes.[1]

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NH4Cl, 50 mL of water, and 50 mL of brine.

  • Purification: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The crude product will contain volatile and malodorous dimethyl sulfide.[1] All concentration steps should be performed in a well-ventilated fume hood. The crude this compound can be further purified by flash column chromatography on silica gel if necessary.

Characterization

The final product, this compound, can be characterized by standard spectroscopic methods:

  • ¹H NMR: The presence of the aldehyde proton can be confirmed by a characteristic peak around δ 9.8 ppm.

  • ¹⁹F NMR: A triplet around δ -218 ppm is indicative of the fluorine atom adjacent to a methylene group.

  • IR Spectroscopy: A strong absorption band around 1730 cm⁻¹ corresponds to the C=O stretch of the aldehyde.

Experimental Workflow Diagram

Swern_Oxidation_Workflow A 1. Prepare Flask - Anhydrous DCM - Cool to -78 °C B 2. Activate DMSO - Add Oxalyl Chloride - Add DMSO solution dropwise - Stir at -78 °C A->B Reagents C 3. Add Substrate - Add 6-fluoro-1-hexanol solution dropwise - Stir at -78 °C B->C Reagents D 4. Quench with Base - Add Triethylamine dropwise - Warm to room temperature C->D Reagents E 5. Aqueous Workup - Add H₂O - Extract with Et₂O - Wash with aq. NH₄Cl and brine D->E Procedure F 6. Isolate Product - Dry with MgSO₄ - Filter and concentrate - Purify via chromatography E->F Procedure G Final Product This compound F->G Result

Caption: Workflow for the Swern oxidation of 6-fluoro-1-hexanol.

Safety Precautions

  • The Swern oxidation should be performed in a well-ventilated fume hood due to the generation of acutely toxic carbon monoxide and the malodorous byproduct, dimethyl sulfide.[1]

  • Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is highly exothermic and requires careful temperature control to avoid side reactions.

  • Used glassware should be rinsed with a bleach solution to oxidize the residual dimethyl sulfide to odorless dimethyl sulfoxide.[1]

References

Application Note: Purification of 6-Fluorohexanal using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6-fluorohexanal using column chromatography. Aldehydes can be challenging to purify due to their reactivity, particularly their sensitivity to acidic conditions which can be present on standard silica gel. This document outlines a robust methodology using a neutralized stationary phase to minimize degradation and side-product formation, ensuring high purity of the final product. The protocol includes recommendations for stationary phase selection, mobile phase optimization using Thin Layer Chromatography (TLC), and a step-by-step guide to the column chromatography process.

Introduction

This compound is a fluorinated aliphatic aldehyde of interest in organic synthesis and as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can impart unique properties to target molecules. However, like many aldehydes, this compound can be prone to self-condensation, oxidation, and acetal formation, particularly during purification on silica gel, which is inherently acidic.[1][2] These side reactions can lead to lower yields and impure final products.

This protocol describes a method for the purification of this compound using flash column chromatography on silica gel that has been treated with a base to neutralize acidic sites. This approach is designed to be broadly applicable for the purification of sensitive aldehydes.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine (Et3N)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

  • Standard laboratory glassware

Mobile Phase Optimization using Thin Layer Chromatography (TLC)
  • Prepare Eluent Systems: Prepare a series of mobile phases with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Add 0.1% (v/v) triethylamine to each eluent to neutralize the silica.[1]

  • Spot TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.

  • Develop TLC Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems.

  • Visualize Spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. Since aliphatic aldehydes are often not UV-active, staining with potassium permanganate followed by gentle heating is necessary to visualize the spots.

  • Select Optimal Eluent: The ideal eluent system will provide a retention factor (Rf) of approximately 0.3 for this compound, with good separation from any impurities.[1]

Column Chromatography Protocol
  • Column Preparation (Dry Packing):

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Carefully pour the dry silica gel into the column.[3]

    • Gently tap the column to ensure even packing.

  • Column Equilibration:

    • Add the selected mobile phase (containing 0.1% triethylamine) to the top of the column.

    • Use air pressure to gently push the solvent through the silica gel until it is fully wetted and equilibrated. Ensure no cracks or channels form in the silica bed.[3]

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the column.

    • Add a thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Begin eluting the column, collecting fractions in test tubes.[4]

    • Continuously monitor the collected fractions by TLC to determine which fractions contain the purified this compound.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The following tables represent hypothetical data for the purification of this compound.

Table 1: TLC Mobile Phase Optimization

Hexane:Ethyl Acetate (+0.1% Et3N)Rf of this compoundSeparation from Impurities
95:50.55Poor
90:100.42Moderate
85:15 0.31 Good
80:200.20Good

Table 2: Purification Results

ParameterBefore Column ChromatographyAfter Column Chromatography
Mass 5.0 g4.1 g
Purity (by GC-MS) 85%>98%
Yield -82%
Appearance Pale yellow oilColorless oil

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude this compound tlc TLC Analysis for Mobile Phase Optimization crude->tlc column_prep Prepare Silica Gel Column (+0.1% Triethylamine in Eluent) tlc->column_prep load Dry Load Crude Product onto Column column_prep->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Solvent Evaporation combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for the purification of this compound.

References

Application Note: GC-MS Protocol for the Analysis of 6-Fluorohexanal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of 6-Fluorohexanal using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, designed to serve as a comprehensive guide for researchers.

Introduction

This compound is a fluorinated aldehyde of interest in various fields, including pharmaceutical and materials science research. Accurate and sensitive quantification of this compound is crucial for understanding its chemical properties, reactivity, and potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note details a robust GC-MS method for the analysis of this compound.

Given the volatile nature of this compound and the presence of a reactive aldehyde group, this protocol incorporates derivatization to enhance thermal stability and chromatographic performance. The method is based on established principles for the analysis of volatile fluorinated compounds and aldehydes.[2][3]

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and instrumentation.

2.1. Sample Preparation (with Derivatization)

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is recommended to convert the volatile and reactive aldehyde into a more stable oxime derivative, which improves chromatographic peak shape and detection sensitivity.[3][4][5]

Materials:

  • Sample containing this compound

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic solvent (e.g., Iso-octane, Dichloromethane, Hexane)[1]

  • Reagent-grade water

  • Buffer solution (e.g., pH 4-5)

  • Internal Standard (e.g., d4-Hexanal or other suitable deuterated aldehyde)

  • 2 mL GC vials with PTFE-lined septa

Procedure:

  • Sample Dilution: Dilute the sample containing this compound in a suitable volatile organic solvent to an expected concentration range of 0.1 to 1 mg/mL.[6]

  • Internal Standard Spiking: Add a known concentration of the internal standard to the diluted sample.

  • Derivatization Reaction:

    • In a clean GC vial, combine 500 µL of the diluted sample with 500 µL of a 10 mg/mL PFBHA solution (in buffer).

    • Vortex the mixture for 1 minute.

    • Incubate the vial at 60°C for 30 minutes to facilitate the derivatization reaction.

  • Extraction:

    • After incubation, allow the vial to cool to room temperature.

    • Add 500 µL of an immiscible organic solvent (e.g., hexane).

    • Vortex for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.

    • Centrifuge for 5 minutes at 3000 rpm to separate the layers.[6]

  • Sample Transfer: Carefully transfer the upper organic layer into a clean GC vial for analysis.

2.2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for your specific instrument.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Electron Ionization (EI) or Chemical Ionization (CI)[2][7][8]
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV (for EI mode)
Mass Scan Range m/z 40-500
Acquisition Mode Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification)

Data Presentation

3.1. Quantitative Data

The following table summarizes the expected quantitative data for the PFBHA derivative of this compound. These values are estimates based on similar compounds and should be experimentally determined. The molecular weight of this compound is 118.15 g/mol .[9]

Analyte Expected Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z) LOD (ng/mL) LOQ (ng/mL)
This compound-PFBHA Oxime10 - 15181 (pentafluorotropylium)e.g., 294 [M-HF]+< 1< 5
Internal StandardVariableVariableVariableN/AN/A

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimates and must be determined experimentally through method validation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution & Internal Standard Spiking Sample->Dilution Derivatization PFBHA Derivatization (60°C, 30 min) Dilution->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction FinalSample Transfer Organic Layer to GC Vial Extraction->FinalSample Injection GC Injection (1 µL) FinalSample->Injection Analysis Start Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Ionization (EI/CI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Processing Chromatogram Processing Detection->Processing Data Acquisition Quantification Quantification & Reporting Processing->Quantification

References

Application Notes and Protocols for the Use of 6-Fluorohexanal in Wittig Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones. This method is particularly valuable in drug discovery and development for the synthesis of complex molecules with specific stereochemistry.[1][2][3][4][5] The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity. 6-Fluorohexanal, a fluorinated aliphatic aldehyde, serves as a key building block for the synthesis of novel fluoroalkenes, which are of considerable interest in medicinal chemistry.

These application notes provide a comprehensive guide to utilizing this compound in Wittig reactions. Included are a detailed reaction mechanism, a general experimental protocol, and recommendations for purification and analysis.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[1][2][5] This initial step forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane.[1][3][5] The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[2][6] The formation of the highly stable phosphorus-oxygen double bond is a key driving force for this reaction.[6]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.

  • Non-stabilized ylides (where the R group on the ylide is alkyl or another electron-donating group) typically lead to the formation of (Z)-alkenes.[1][3]

  • Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes.[1][3]

Experimental Protocol: A Representative Procedure

This protocol describes a general procedure for the Wittig reaction between this compound and a phosphorus ylide generated in situ from a phosphonium salt. Researchers should note that reaction conditions may require optimization based on the specific ylide employed.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Reagents and solvents for workup and purification (e.g., water, brine, organic solvent for extraction, magnesium sulfate or sodium sulfate for drying, silica gel for chromatography)

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt in the anhydrous solvent.

    • Cool the solution to the appropriate temperature (typically 0 °C or -78 °C, depending on the base).

    • Slowly add the strong base dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

    • Allow the mixture to stir for a specified time (e.g., 30 minutes to 1 hour) to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve this compound in a small amount of the anhydrous solvent.

    • Slowly add the this compound solution to the ylide mixture at the same low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours) until the reaction is complete (monitored by TLC).

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude product often contains triphenylphosphine oxide as a major byproduct, which can be challenging to remove.[4]

    • Purification is typically achieved by column chromatography on silica gel.

    • Alternatively, recrystallization can be employed for solid products.[7][8]

    • Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table provides a template for recording and comparing quantitative data from Wittig reactions involving this compound.

EntryWittig ReagentBase/SolventReaction Time (h)ProductYield (%)E/Z RatioSpectroscopic Data (¹H, ¹³C, ¹⁹F NMR, MS)
1[Insert Ylide][Insert Base/Solvent][Insert Time][Insert Product Structure][Insert Yield][Insert Ratio][Insert Data]
2[Insert Ylide][Insert Base/Solvent][Insert Time][Insert Product Structure][Insert Yield][Insert Ratio][Insert Data]
........................

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Oxaphosphetane Formation cluster_step3 Step 3: Decomposition ylide R-CH=PPh₃ aldehyde F-(CH₂)₅-CHO ylide->aldehyde betaine F-(CH₂)₅-CH(O⁻)-CH(R)-P⁺Ph₃ aldehyde->betaine oxaphosphetane Cyclic Intermediate betaine->oxaphosphetane alkene F-(CH₂)₅-CH=CH-R oxaphosphetane->alkene tppo Ph₃P=O oxaphosphetane->tppo

Caption: General mechanism of the Wittig reaction.

Experimental Workflow for Wittig Reaction with this compound

Wittig_Workflow start Start ylide_prep Ylide Preparation (Phosphonium Salt + Base) start->ylide_prep reaction Reaction with This compound ylide_prep->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow from starting materials to product analysis.

Logical Relationship of Key Steps

Logical_Relationship Reagents Starting Materials (this compound, Phosphonium Salt, Base) Ylide_Formation In Situ Ylide Generation Reagents->Ylide_Formation Alkene_Formation Alkene Synthesis via Wittig Reaction Ylide_Formation->Alkene_Formation Isolation Product Isolation and Purification Alkene_Formation->Isolation Characterization Structural Confirmation and Purity Assessment Isolation->Characterization

Caption: Logical flow of the key stages in the synthesis.

References

Application Notes and Protocols for the Reductive Amination of 6-Fluorohexanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction transforms a carbonyl group, such as in an aldehyde or ketone, into an amine through an intermediate imine.[1][2] The process is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of biologically active molecules. This application note provides detailed protocols for the reductive amination of 6-fluorohexanal, a valuable fluorinated building block, with various primary and secondary amines.

The reaction typically proceeds in two stages: the formation of a hemiaminal by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine or iminium ion.[1] This intermediate is then reduced in situ to the corresponding amine.[1] For direct reductive amination, the carbonyl compound, amine, and a selective reducing agent are combined in a one-pot procedure.[1][3]

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1][4][5] Sodium triacetoxyborohydride has emerged as a particularly mild and selective reagent, well-suited for the reductive amination of aldehydes.[4][6][7] It offers the advantage of being non-toxic and moisture-stable, and it does not readily reduce the starting aldehyde, thus minimizing side reactions.[3] Reactions with sodium triacetoxyborohydride are often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][6][7]

General Workflow for Reductive Amination of this compound

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction This compound This compound Imine_Formation Imine/ Iminium Ion Formation This compound->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Product N-Substituted-6-fluorohexylamine Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Caption: General workflow for the reductive amination of this compound.

Experimental Protocols

The following protocols describe the reductive amination of this compound with a primary amine (benzylamine) and a secondary amine (dimethylamine) using sodium triacetoxyborohydride as the reducing agent.

Protocol 1: Synthesis of N-Benzyl-6-fluorohexylamine

This protocol details the reaction of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N,N-Dimethyl-6-fluorohexylamine

This protocol outlines the reaction of this compound with dimethylamine.

Materials:

  • This compound

  • Dimethylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) (if using dimethylamine hydrochloride)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of dimethylamine (1.0-1.5 eq) in THF. If using dimethylamine hydrochloride, add the salt followed by triethylamine (1.1-1.6 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) in portions to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the product into dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by an appropriate method, such as distillation or column chromatography, if required.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the reductive amination of aliphatic aldehydes, which can be considered representative for this compound. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for Reductive Amination of this compound

ParameterProtocol 1 (Primary Amine)Protocol 2 (Secondary Amine)
Amine BenzylamineDimethylamine
Reducing Agent Sodium TriacetoxyborohydrideSodium Triacetoxyborohydride
Solvent 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)
Stoichiometry (Aldehyde:Amine:Reducing Agent) 1 : 1.0-1.2 : 1.2-1.51 : 1.0-1.5 : 1.2-1.5
Temperature Room TemperatureRoom Temperature
Reaction Time 12-24 hours12-24 hours

Table 2: Typical Yields for Reductive Amination of Aliphatic Aldehydes

EntryAmine TypeProductTypical Yield (%)
1Primary (e.g., Benzylamine)N-Substituted-6-fluorohexylamine85-95%
2Secondary (e.g., Dimethylamine)N,N-Disubstituted-6-fluorohexylamine80-90%

Note: Yields are based on analogous reactions with aliphatic aldehydes and may vary for this compound.[4][6][7]

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled accordingly.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with care.

  • Quenching of the reaction may release gas; ensure adequate ventilation and add the quenching solution slowly.

References

Application of 6-Fluorohexanal in Pharmaceutical Intermediate Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Fluorohexanal is a valuable fluorinated aliphatic aldehyde that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for a psychoactive pharmaceutical agent, offering a comparative perspective on the potential advantages of utilizing a fluorinated analogue over its hydroxylated counterpart.

Application in the Synthesis of an ORG 5222 Analogue

A significant application of aldehydes with a six-carbon chain is in the synthesis of tetracyclic compounds with psychotropic activity, such as ORG 5222. ORG 5222 is known for its high affinity for dopamine and 5-HT2 receptors. The core of its synthesis involves a reductive amination reaction to form a key secondary amine intermediate. While the original synthesis of ORG 5222 utilizes 6-hydroxyhexanal, the substitution with this compound presents a compelling synthetic route to a novel fluorinated analogue with potentially improved pharmacological properties.

The primary reaction is the reductive amination between this compound and 2-(3,4-dimethoxyphenyl)ethylamine. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This secondary amine is a critical precursor that can then be cyclized to form the tetracyclic core of the ORG 5222 analogue.

Potential Advantages of this compound in Synthesis and Biological Activity

The replacement of a hydroxyl group with a fluorine atom can offer several advantages in drug design and development:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-oxygen bond, making the fluorinated compound more resistant to metabolic degradation, particularly oxidation. This can lead to a longer in vivo half-life and improved bioavailability.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross cellular membranes, including the blood-brain barrier, which is crucial for centrally acting drugs like ORG 5222.

  • Receptor Binding: The highly electronegative fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger or more selective interactions with the target receptors (dopamine and 5-HT2). The C-F bond can participate in favorable dipole-dipole and other non-covalent interactions within the receptor's binding pocket.[1][2]

  • Reduced Hydrogen Bonding: Unlike a hydroxyl group, a fluorine atom is a poor hydrogen bond donor. This can be advantageous in preventing unwanted interactions with metabolic enzymes or off-target proteins.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the synthesized intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₆H₁₁FO118.1565-68 (12 Torr)
2-(3,4-Dimethoxyphenyl)ethylamineC₁₀H₁₅NO₂181.23155-157 (13 Torr)
N-(6-Fluorohexyl)-2-(3,4-dimethoxyphenyl)ethanamineC₁₆H₂₆FNO₂283.38Not available

Experimental Protocols

Synthesis of N-(6-Fluorohexyl)-2-(3,4-dimethoxyphenyl)ethanamine

This protocol details the reductive amination of this compound with 2-(3,4-dimethoxyphenyl)ethylamine.

Materials:

  • This compound (1.0 eq)

  • 2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(6-fluorohexyl)-2-(3,4-dimethoxyphenyl)ethanamine.

Expected Yield: 75-85%

Characterization:

The structure and purity of the synthesized intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_product Product A This compound C Imine Formation (DCE, Acetic Acid) A->C B 2-(3,4-Dimethoxyphenyl)ethylamine B->C D Reduction (NaBH(OAc)3) C->D E Quenching (Sat. NaHCO3) D->E F Extraction (DCM) E->F G Purification (Column Chromatography) F->G H N-(6-Fluorohexyl)-2-(3,4-dimethoxyphenyl)ethanamine G->H

Workflow for the synthesis of the fluorinated intermediate.

Signaling Pathway of ORG 5222 and its Analogue

signaling_pathway cluster_drug Drug Action cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_response Cellular Response Drug ORG 5222 Analogue D2R Dopamine D2 Receptor Drug->D2R Antagonist HT2AR 5-HT2A Receptor Drug->HT2AR Antagonist AC Adenylate Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibition Response Modulation of Neuronal Excitability (Antipsychotic Effect) PKA->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Response PKC Protein Kinase C DAG->PKC PKC->Response

Simplified signaling pathway of the ORG 5222 analogue.

References

Application Note: Enhanced Detection of 6-Fluorohexanal through Derivatization using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of 6-fluorohexanal, a volatile fluorinated aldehyde, in various matrices. Due to its inherent volatility and potential for thermal instability, direct analysis of this compound by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. To overcome these limitations, a derivatization protocol using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is presented. This method converts this compound into a more stable and less polar oxime derivative, significantly improving its chromatographic behavior and enabling highly sensitive detection by GC-mass spectrometry (GC-MS). The following sections provide a comprehensive protocol for the derivatization and subsequent analysis, along with expected analytical performance data.

Introduction

This compound is a fluorinated aldehyde of interest in various fields, including drug development and metabolism studies, due to the unique properties conferred by the fluorine atom. However, the accurate quantification of short-chain aldehydes like this compound can be difficult due to their high volatility and reactivity. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1][2][3] For aldehydes, derivatization aims to increase thermal stability, improve chromatographic separation, and enhance detector response.[1][2]

PFBHA is a widely used derivatizing agent for aldehydes and ketones.[4][5] It reacts with the carbonyl group of the aldehyde to form a stable PFB-oxime derivative.[5] This derivative is less volatile, more thermally stable, and highly responsive to electron capture detection (ECD) and mass spectrometry, allowing for significantly lower detection limits.[6][7] This application note provides a detailed protocol for the derivatization of this compound with PFBHA, followed by GC-MS analysis.

Chemistry: Derivatization Reaction

The derivatization of this compound with PFBHA proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the corresponding PFB-oxime. This reaction effectively "caps" the reactive aldehyde group, leading to a more stable molecule suitable for GC analysis.

fluorohexanal This compound derivative This compound PFB-oxime fluorohexanal->derivative + PFBHA pfbha PFBHA water Water

Caption: Reaction of this compound with PFBHA to form a stable oxime derivative.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted below. This process includes sample preparation, the derivatization reaction, extraction of the derivative, and finally, analysis by GC-MS.

G Sample_Prep Sample Preparation (e.g., extraction from matrix) Derivatization Derivatization with PFBHA Sample_Prep->Derivatization Extraction Liquid-Liquid Extraction (e.g., with hexane) Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Experimental workflow for the analysis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

1. Materials and Reagents

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (≥99.0%)

  • Hexane, GC-MS grade

  • Ethyl acetate, GC-MS grade

  • Sodium sulfate, anhydrous

  • Deionized water, 18 MΩ·cm

  • Sodium chloride

  • Phosphate buffer (pH 7)

  • Sample vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

3. Derivatization Procedure

  • To 1 mL of the sample or standard solution in a glass vial, add 100 µL of phosphate buffer (pH 7).

  • Add 100 µL of a freshly prepared PFBHA solution (e.g., 10 mg/mL in deionized water).

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture at 60°C for 60 minutes.

  • Allow the mixture to cool to room temperature.

4. Extraction of the PFB-Oxime Derivative

  • Add 1 mL of hexane to the reaction vial.

  • Vortex vigorously for 2 minutes to extract the derivative into the organic phase.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (hexane) to a clean vial.

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ion for PFB derivatives is m/z 181 ([C6F5CH2]+).[4] Other ions specific to the this compound derivative should also be monitored.

Quantitative Data

The following table summarizes the expected analytical parameters for the analysis of this compound PFB-oxime. These values are based on typical performance for similar short-chain aldehydes and may vary depending on the specific instrumentation and matrix.

ParameterExpected ValueNotes
Retention Time (RT) 10 - 15 minDependent on the exact GC conditions.
Quantification Ion (m/z) 181This is the characteristic pentafluorobenzyl cation.
Qualifier Ions (m/z) To be determinedSpecific fragments of the this compound oxime derivative.
Limit of Detection (LOD) 0.1 - 1 ng/mLBased on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLBased on a signal-to-noise ratio of 10.
Linearity (r²) > 0.995Over a concentration range of 0.5 - 100 ng/mL.
Recovery > 90%Dependent on the sample matrix and extraction efficiency.
Precision (%RSD) < 15%For replicate analyses.

Conclusion

The derivatization of this compound with PFBHA followed by GC-MS analysis is a highly effective method for the sensitive and reliable quantification of this volatile analyte. The formation of the stable PFB-oxime derivative overcomes the challenges associated with the direct analysis of short-chain aldehydes. The protocol provided in this application note offers a solid foundation for researchers, scientists, and drug development professionals to implement this methodology for their specific applications. Optimization of the derivatization, extraction, and GC-MS parameters may be necessary to achieve the best performance for a given sample matrix.

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 6-Fluorohexanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for aldol condensation reactions involving 6-fluorohexanal. Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The introduction of a fluorine atom in the reactant, as in this compound, can impart unique properties to the resulting products, making them valuable intermediates in drug discovery and materials science.[1][2][3][4] This guide outlines protocols for both self-condensation of this compound and its crossed-aldol condensation with acetone, providing a foundational methodology for researchers.

Introduction

The aldol reaction is a cornerstone of organic chemistry, enabling the formation of β-hydroxy carbonyl compounds (aldol addition products) or α,β-unsaturated carbonyl compounds (aldol condensation products).[5] These structural motifs are prevalent in numerous biologically active molecules and natural products. The strategic incorporation of fluorine into molecules can significantly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3][6] Consequently, the synthesis of fluorinated aldol products from this compound presents a promising avenue for the development of novel therapeutics and advanced materials.

This document details two primary aldol condensation pathways for this compound: a self-condensation reaction and a crossed-aldol condensation with acetone, a common ketone partner. The protocols are based on established general methodologies for aldol reactions.[7][8][9][10]

Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry. The products derived from aldol condensation of this compound, namely (E)-2-(fluoromethyl)-3-hydroxy-2-nonenal and (E)-8-fluoro-2-octen-4-one, are valuable synthons for more complex molecules.

Potential applications include:

  • Metabolic Blockers: The strong carbon-fluorine bond can prevent metabolic degradation at the fluorinated position, enhancing the pharmacokinetic profile of a drug candidate.[2]

  • Conformational Control: Fluorine atoms can influence the conformation of a molecule due to steric and electronic effects, potentially leading to higher binding affinity and selectivity for a biological target.[1][3]

  • Bioisosteric Replacement: A fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for fine-tuning of a molecule's biological activity.

  • Synthesis of Heterocycles: The resulting α,β-unsaturated carbonyl compounds are versatile precursors for the synthesis of various heterocyclic structures, which are common scaffolds in pharmaceuticals.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the aldol condensation of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst concentration) may be necessary to achieve desired yields and purity.

Protocol 1: Self-Condensation of this compound

This protocol describes the base-catalyzed self-condensation of this compound to yield (E)-2-(fluoromethyl)-3-hydroxy-2-nonenal.

Materials:

  • This compound (98% purity)

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of this compound.

  • With vigorous stirring, slowly add 20 mL of 2 M aqueous sodium hydroxide solution at room temperature.[7] The reaction is exothermic, and a slight warming of the flask may be observed.

  • Attach a reflux condenser and stir the biphasic mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Separate the organic layer. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aldol condensation product.

Protocol 2: Crossed-Aldol Condensation of this compound with Acetone

This protocol outlines the base-catalyzed crossed-aldol condensation of this compound with acetone to produce (E)-8-fluoro-2-octen-4-one.

Materials:

  • This compound (98% purity)

  • Acetone

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Ethanol

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Addition funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of sodium hydroxide in 50 mL of water and 40 mL of ethanol. Cool the solution to room temperature.

  • In a separate beaker, prepare a mixture of 11.8 g (0.1 mol) of this compound and 29.0 g (0.5 mol) of acetone.

  • Transfer the aldehyde-ketone mixture to an addition funnel.

  • Add the aldehyde-ketone mixture dropwise to the stirred sodium hydroxide solution over 30 minutes. Maintain the reaction temperature below 25°C using an ice bath if necessary.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Neutralize the reaction mixture by slowly adding 1 M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the described protocols. Please note that these are expected values, and actual results may vary.

ParameterProtocol 1: Self-CondensationProtocol 2: Crossed-Aldol Condensation
Reactant 1 This compound (10.0 g, 84.6 mmol)This compound (11.8 g, 100 mmol)
Reactant 2 -Acetone (29.0 g, 500 mmol)
Catalyst 2 M NaOH (20 mL)2 M NaOH in Ethanol/Water
Reaction Time 4-6 hours2.5 hours
Temperature Room Temperature< 25°C, then Room Temperature
Product (E)-2-(fluoromethyl)-3-hydroxy-2-nonenal(E)-8-fluoro-2-octen-4-one
Expected Yield 65-75%70-80%
Purity (post-purification) >95%>95%

Visualizations

Reaction Mechanism

The following diagram illustrates the general base-catalyzed mechanism for the aldol condensation of this compound.

Aldol_Condensation_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration (Condensation) This compound This compound Enolate Enolate Anion (Nucleophile) This compound->Enolate Deprotonation H2O H₂O Enolate_ion Enolate Anion Enolate->Enolate_ion OH- OH⁻ Alkoxide Alkoxide Intermediate Enolate_ion->Alkoxide Aldehyde This compound (Electrophile) Aldehyde->Alkoxide Alkoxide_int Alkoxide Intermediate Alkoxide->Alkoxide_int Aldol_Addition Aldol Addition Product (β-Hydroxy Aldehyde) Alkoxide_int->Aldol_Addition Water H₂O Water->Aldol_Addition OH_regen OH⁻ (regenerated) Aldol_Add Aldol Addition Product Aldol_Addition->Aldol_Add Final_Product α,β-Unsaturated Aldehyde Aldol_Add->Final_Product H2O_loss - H₂O Heat Heat, OH⁻

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of aldol condensation products of this compound.

Experimental_Workflow start Start: Reagents reaction Aldol Condensation Reaction (Base Catalyst, Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion drying Drying of Organic Layer (Anhydrous MgSO₄/Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Distillation) concentration->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end_node Final Product analysis->end_node

Caption: General experimental workflow.

References

Application Notes and Protocols for 6-Fluorohexanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe storage and handling of 6-Fluorohexanal (CAS No. 373-33-1). The information is intended to support laboratory research and development activities by ensuring the integrity of the compound and the safety of personnel.

Chemical and Physical Properties

This compound is a fluorinated aliphatic aldehyde. Its physical and chemical properties are summarized in the table below. Understanding these properties is crucial for safe handling and storage.

PropertyValueReference
CAS Number 373-33-1[1][2]
Molecular Formula C₆H₁₁FO[2]
Molecular Weight 118.15 g/mol [2]
Appearance Colorless liquid (presumed)
Boiling Point 130 - 131 °C[3]
Flash Point 32 °C[3]
Vapor Pressure 10.5 mmHg @ 20 °C (for Hexanal)[3]
Vapor Density 3.45 (Air = 1.0) (for Hexanal)[3]

Safety and Handling

As with all aldehydes, this compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[4] Aldehydes can be irritating to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are general PPE recommendations for handling this compound:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5][6] It is important to consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[6]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[5]

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage Guidelines

Proper storage of this compound is essential to maintain its purity and prevent hazardous reactions.

Storage ConditionRecommendation
Temperature Store in a cool, dry, and well-ventilated area.[7]
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container Keep in a tightly closed container.
Incompatibilities Store away from strong oxidizing agents, strong bases, and sources of ignition.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general procedures for handling aliphatic aldehydes can be adapted.

General Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review Safety Data Sheet (SDS) b Don appropriate Personal Protective Equipment (PPE) a->b c Work in a certified chemical fume hood b->c d Dispense required amount of this compound c->d e Perform reaction or procedure d->e f Quench any unreacted aldehyde (if necessary) e->f g Dispose of waste in a designated, labeled container f->g h Decontaminate work surfaces g->h

General laboratory workflow for handling this compound.
Protocol for a Grignard Reaction with this compound (Hypothetical)

This protocol is a hypothetical example of how this compound might be used in a common organic synthesis reaction. Note: This procedure has not been validated and should be adapted and optimized by the researcher.

Objective: To synthesize 7-fluoro-2-heptanol via a Grignard reaction.

Materials:

  • This compound

  • Methylmagnesium bromide (3M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Reagent Addition: In the fume hood, charge the flask with the desired amount of methylmagnesium bromide in anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Aldehyde Addition: Dissolve this compound in anhydrous diethyl ether and add it to the addition funnel. Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution in vacuo. The crude product can be purified by distillation or column chromatography.

Signaling Pathways and Logical Relationships

The following diagrams illustrate logical relationships relevant to the handling and reactivity of this compound.

G This compound This compound Hazardous Reaction Hazardous Reaction This compound->Hazardous Reaction Oxidizing Agents Oxidizing Agents Oxidizing Agents->Hazardous Reaction Strong Bases Strong Bases Strong Bases->Hazardous Reaction Heat/Sparks/Open Flames Heat/Sparks/Open Flames Heat/Sparks/Open Flames->Hazardous Reaction

Chemical incompatibilities of this compound.

G start Is the procedure likely to generate aerosols? hood Work in a chemical fume hood. start->hood Yes respirator Use a NIOSH-approved respirator. start->respirator No, but ventilation is poor gloves Wear chemical-resistant gloves. start->gloves No, and ventilation is adequate hood->gloves respirator->gloves goggles Wear chemical splash goggles. gloves->goggles labcoat Wear a lab coat. goggles->labcoat end Proceed with experiment labcoat->end

Decision tree for selecting appropriate PPE.

References

Troubleshooting & Optimization

Preventing polymerization of 6-Fluorohexanal during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 6-Fluorohexanal during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymerization a concern?

This compound is an aliphatic aldehyde with the chemical formula C₆H₁₁FO. Like many aldehydes, it is susceptible to polymerization, a chemical reaction in which monomer units link together to form long polymer chains. This process can lead to a decrease in the purity of the reagent, the formation of insoluble precipitates, and a significant change in the material's physical properties, rendering it unsuitable for experimental use.

Q2: What are the primary triggers for the polymerization of this compound?

The polymerization of aliphatic aldehydes like this compound can be initiated by several factors:

  • Presence of contaminants: Traces of acids, bases, or certain metals can act as catalysts for polymerization.

  • Exposure to light and air: Oxygen can promote the formation of radical species that initiate polymerization. Light, particularly UV radiation, can provide the energy for these initiation steps.

  • Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including polymerization. Aliphatic aldehydes are known to be thermally unstable.

Q3: How can I visually inspect my this compound for signs of polymerization?

Initial signs of polymerization can be subtle. Look for:

  • Increased viscosity: The liquid may appear thicker or more syrupy than expected.

  • Cloudiness or turbidity: The initially clear liquid may become hazy.

  • Precipitate formation: A white or off-white solid may appear, either suspended in the liquid or settled at the bottom of the container.

Q4: What are the recommended storage conditions for this compound to minimize polymerization?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at low temperatures, ideally between 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen.

  • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.

  • Container: Use a clean, dry, and tightly sealed container made of an inert material.

Q5: What types of inhibitors can be used to prevent the polymerization of this compound?

Several types of chemical inhibitors can be added in small quantities to prevent the polymerization of aldehydes. For aliphatic aldehydes, common and effective inhibitors include:

  • Phenolic antioxidants: Such as Butylated Hydroxytoluene (BHT), which act as free-radical scavengers.

  • Hydroxylamine derivatives: These compounds can effectively inhibit polymerization initiated by various sources.

The choice and concentration of the inhibitor should be carefully considered based on the intended application of the this compound, as the inhibitor may interfere with subsequent reactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Increased Viscosity of this compound Onset of polymerization.1. Immediately cool the sample to 2-8°C to slow down the reaction.2. Perform a viscosity measurement to quantify the change (see Experimental Protocol 1).3. Consider adding a suitable inhibitor if the material is still usable for your application.4. If viscosity is significantly high, the product may be unusable.
Formation of a White Precipitate Advanced polymerization.1. The product is likely significantly polymerized and may not be suitable for most applications.2. Attempt to isolate the remaining liquid by decantation or filtration under an inert atmosphere.3. Analyze the purity of the liquid portion using analytical methods like NMR or GC-MS before use (see Experimental Protocol 2).4. Dispose of the polymerized material according to your institution's safety guidelines.
Discoloration of the Product Presence of impurities or degradation products.1. Discoloration can indicate the presence of byproducts from side reactions that may also promote polymerization.2. Assess the purity of the material using appropriate analytical techniques.3. If purity is compromised, consider purification by distillation under reduced pressure, but be aware that heating can promote polymerization.

Experimental Protocols

Protocol 1: Detection of Polymerization by Viscosity Measurement

Objective: To quantitatively assess the extent of polymerization by measuring the viscosity of this compound. An increase in viscosity over time is a direct indicator of polymer formation.[1][2][3]

Materials:

  • This compound sample

  • Viscometer (e.g., a capillary viscometer or a rotational rheometer)

  • Temperature-controlled bath

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Set the temperature-controlled bath to a standard temperature (e.g., 25°C).

  • Carefully transfer a known volume of the this compound sample into the viscometer under a stream of inert gas to prevent exposure to air.

  • Allow the sample to equilibrate to the set temperature for at least 15 minutes.

  • Perform the viscosity measurement according to the instrument's operating instructions.

  • Record the viscosity value.

  • For ongoing quality control, perform this measurement on new batches and at regular intervals for stored material.

Data Interpretation: Compare the measured viscosity to the viscosity of a freshly opened, pure sample. A significant increase in viscosity indicates polymerization.

Protocol 2: Analysis of Polymer Content by NMR Spectroscopy

Objective: To detect and quantify the presence of poly(this compound) in a monomer sample using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Under an inert atmosphere, prepare a solution of the this compound sample in the deuterated solvent. A typical concentration is 5-10 mg/mL.

  • Transfer the solution to an NMR tube and cap it securely.

  • Acquire a ¹H and ¹³C NMR spectrum.

  • For ¹H NMR: The aldehydic proton of the monomer will have a characteristic chemical shift (typically around 9.8 ppm). The protons in the polymer backbone will appear as broader signals in the aliphatic region.

  • For ¹³C NMR: The carbonyl carbon of the aldehyde monomer has a distinct resonance (around 202 ppm).[4] In the polymer, this will be replaced by acetal carbons with a different chemical shift (typically 90-100 ppm).

  • Quantify the polymer content by integrating the characteristic monomer and polymer peaks.

Data Interpretation: The presence of new, broad peaks in the aliphatic region of the ¹H NMR spectrum and the appearance of peaks in the acetal region of the ¹³C NMR spectrum are indicative of polymerization. The ratio of the integrals of the polymer peaks to the monomer peaks can be used to estimate the percentage of polymerization.

Protocol 3: Monitoring Polymerization using FTIR Spectroscopy

Objective: To identify the presence of polymer in a this compound sample through Fourier-Transform Infrared (FTIR) spectroscopy by observing changes in characteristic functional group absorbances.[7][8]

Materials:

  • This compound sample

  • FTIR spectrometer with a suitable sample holder (e.g., salt plates for liquid films or an ATR accessory)

Procedure:

  • Obtain a background spectrum.

  • Apply a small amount of the this compound sample to the sample holder.

  • Acquire the FTIR spectrum.

  • Analyze the spectrum for key absorbances:

    • Aldehyde C=O stretch: A strong, sharp peak around 1730 cm⁻¹.

    • Aldehyde C-H stretch: Two peaks around 2720 and 2820 cm⁻¹.

    • Polyacetal C-O stretch: As polymerization proceeds, the intensity of the aldehyde peaks will decrease, and new, broad peaks corresponding to the C-O-C stretches of the polyacetal backbone will appear in the region of 1000-1200 cm⁻¹.

Data Interpretation: A decrease in the intensity of the characteristic aldehyde peaks and the emergence of broad C-O stretching bands are qualitative indicators of polymerization.

Visualization of Key Concepts

Logical Workflow for Troubleshooting Polymerization

troubleshooting_workflow Troubleshooting Workflow for this compound Polymerization start Suspicion of Polymerization (e.g., increased viscosity, cloudiness) visual_inspection Visual Inspection start->visual_inspection analytical_confirmation Analytical Confirmation (Viscosity, NMR, FTIR) visual_inspection->analytical_confirmation is_polymerized Polymerization Confirmed? analytical_confirmation->is_polymerized minor_polymerization Minor Polymerization is_polymerized->minor_polymerization Yes major_polymerization Major Polymerization is_polymerized->major_polymerization High Level discard Discard and Procure New Material is_polymerized->discard No (False Alarm) use_as_is Use with Caution (if application allows) minor_polymerization->use_as_is add_inhibitor Add Inhibitor and Re-test minor_polymerization->add_inhibitor purify Attempt Purification (e.g., distillation under vacuum) minor_polymerization->purify major_polymerization->discard review_storage Review Storage Conditions (Temperature, Atmosphere, Light) add_inhibitor->review_storage purify->review_storage discard->review_storage

Caption: A flowchart outlining the steps to take when polymerization of this compound is suspected.

Signaling Pathway of Aldehyde Polymerization

polymerization_pathway Initiation Pathways for Aldehyde Polymerization initiator Initiator (Acid, Base, or Radical) monomer This compound Monomer initiator->monomer attacks activated_monomer Activated Monomer (e.g., Carbocation) monomer->activated_monomer forms propagation Propagation (Chain Growth) monomer->propagation activated_monomer->monomer reacts with another activated_monomer->propagation polymer Poly(this compound) propagation->polymer inhibitor Inhibitor (e.g., BHT, Hydroxylamine) inhibitor->initiator scavenges/neutralizes inhibitor->activated_monomer terminates chain

Caption: A diagram illustrating the initiation and propagation steps of aldehyde polymerization and the role of inhibitors.

References

Optimizing temperature and pressure for 6-Fluorohexanal distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the distillation of 6-Fluorohexanal. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the estimated atmospheric boiling point of this compound?

Q2: Why is vacuum distillation recommended for this compound?

Vacuum distillation is recommended for two primary reasons:

  • Thermal Sensitivity: Aldehydes can be prone to thermal degradation, polymerization, or side reactions at elevated temperatures.[1][2][3] Lowering the pressure reduces the boiling point, allowing for distillation at a lower, safer temperature.

  • Prevention of Oxidation: The presence of air (oxygen) at high temperatures can lead to the oxidation of the aldehyde to the corresponding carboxylic acid. Performing the distillation under a vacuum minimizes the presence of oxygen.

Q3: What are the potential safety hazards associated with the distillation of this compound?

  • Thermal Decomposition: At high temperatures, this compound may decompose, potentially releasing hazardous fumes, including hydrogen fluoride (HF), which is highly corrosive and toxic.

  • Flammability: Like many organic aldehydes, this compound is flammable. Ensure distillation is performed in a well-ventilated fume hood, away from ignition sources.

  • Peroxide Formation: Aldehydes can form explosive peroxides upon prolonged exposure to air. While less common for saturated aldehydes, it is good practice to test for peroxides before distillation, especially if the material has been stored for an extended period.

Q4: How should I store purified this compound?

Purified this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a cool, dark place. For long-term storage, refrigeration is recommended.

Data Presentation

The following table provides estimated boiling points of this compound at various pressures. These values are calculated using a nomograph based on the estimated atmospheric boiling point of ~155°C.

Pressure (mmHg)Estimated Boiling Point (°C)
760~155
100~95
50~78
20~58
10~45
5~32
1~10

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Manometer

  • Boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assembly:

    • Assemble the distillation apparatus in a fume hood.

    • Use a short path distillation head to minimize product loss.

    • Ensure all joints are properly sealed with vacuum grease.

    • Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump.

    • Connect a manometer to accurately monitor the pressure.

  • Distillation:

    • Turn on the coolant flow to the condenser.

    • Slowly and carefully apply the vacuum.

    • Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.

    • Stir the contents of the flask to ensure smooth boiling.

    • Collect the fraction that distills at the expected boiling point for the given pressure (refer to the data table).

    • Monitor the temperature and pressure throughout the distillation. A stable temperature reading during distillation indicates a pure fraction is being collected.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool.

    • Slowly and carefully release the vacuum by introducing an inert gas.

    • Turn off the vacuum pump and the condenser coolant.

    • Transfer the purified this compound to a clean, dry, and labeled storage container under an inert atmosphere.

Troubleshooting Guides

Issue 1: No Product Distilling Over at the Expected Temperature and Pressure

References

Troubleshooting low purity of synthesized 6-Fluorohexanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 6-Fluorohexanal.

Troubleshooting Guide: Low Purity of this compound

Low purity of the final this compound product is a common issue that can often be traced back to specific steps in the synthesis and purification process. This guide provides a systematic approach to identifying and resolving these issues. The primary synthetic route discussed is the Swern oxidation of 6-fluorohexan-1-ol.

Diagram: Troubleshooting Workflow for Low Purity of this compound

G cluster_0 Problem Identification cluster_1 Reaction Condition Issues cluster_2 Work-up & Purification Issues cluster_3 Solutions start Low Purity of this compound Detected (e.g., by GC-MS, NMR) temp Reaction Temperature Too High? start->temp reagents Purity/Stoichiometry of Reagents Incorrect? start->reagents moisture Presence of Water in Reaction? start->moisture quench Inefficient Quenching? start->quench extraction Incomplete Extraction of Product? start->extraction purification Suboptimal Purification Method? start->purification sol_temp Maintain Temperature at -78 °C temp->sol_temp Yes sol_reagents Use Pure, Anhydrous Reagents and Correct Stoichiometry reagents->sol_reagents Yes sol_moisture Ensure Anhydrous Conditions (Dry Glassware, Solvents) moisture->sol_moisture Yes sol_quench Optimize Quenching Procedure quench->sol_quench Yes sol_extraction Adjust pH, Use Appropriate Solvent extraction->sol_extraction Yes sol_purification Consider Alternative Purification (e.g., Distillation, Column Chromatography with Care) purification->sol_purification Yes

Caption: Troubleshooting workflow for low purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in this compound synthesis via Swern oxidation?

A1: The most common issues leading to low purity are:

  • Reaction temperature exceeding -60 °C: This can lead to the decomposition of the active oxidizing agent and the formation of byproducts.[1][2]

  • Presence of water: Moisture can quench the activated DMSO species and lead to incomplete reaction.

  • Incorrect stoichiometry of reagents: An improper ratio of alcohol, oxalyl chloride, DMSO, and triethylamine can result in side reactions and unreacted starting material.[1]

  • Suboptimal purification: this compound is a relatively volatile aldehyde, which can make purification by column chromatography challenging and may lead to loss of product or co-elution with impurities.

Q2: I suspect my reaction temperature fluctuated. What byproducts should I look for?

A2: If the reaction temperature rises above the optimal -78 °C to -60 °C range, you may observe the formation of methylthiomethyl (MTM) ether of 6-fluorohexan-1-ol.[1] This occurs due to a Pummerer rearrangement of the chlorosulfonium salt intermediate.[1]

Q3: My final product has a strong, unpleasant odor. What is it and how can I get rid of it?

A3: The unpleasant odor is due to dimethyl sulfide ((CH₃)₂S), a byproduct of the Swern oxidation.[3][4][5] While it is volatile and should be mostly removed during work-up and purification, residual amounts can persist. Rinsing glassware with a bleach solution can help to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[5]

Q4: Can I use a different base instead of triethylamine?

A4: Yes, other hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) can be used. In some cases, using a bulkier base can help to prevent side reactions like epimerization at the alpha-carbon to the newly formed carbonyl group, although this is not a concern for this compound.[4]

Q5: How can I effectively purify this compound?

A5: Given its likely volatility, purification of this compound requires careful consideration.

  • Distillation: Vacuum distillation can be an effective method for purifying low-boiling aldehydes. The boiling point of this compound is reported as 65-68 °C at 12 Torr.

  • Column Chromatography: While possible, it can be challenging for volatile aldehydes. Use of a high-quality silica gel and a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial. It is important to run the column quickly and to avoid excessive heating of the fractions during solvent removal.

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered and then the aldehyde regenerated by treatment with acid or base. This is a classic method for separating aldehydes from other organic compounds.

Experimental Protocol: Swern Oxidation of 6-Fluorohexan-1-ol

This protocol is a general guideline for the Swern oxidation of a primary alcohol and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 6-fluorohexan-1-ol

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous triethylamine (TEA)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous DCM.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of a solution of anhydrous DMSO in anhydrous DCM, ensuring the internal temperature does not exceed -60 °C.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of 6-fluorohexan-1-ol in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add anhydrous triethylamine dropwise, ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the reaction at -78 °C for another 30 minutes, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator with a cooled trap.

  • Purify the crude this compound by vacuum distillation or flash column chromatography.

Data Presentation: Illustrative Yield and Purity Data

The following tables present illustrative quantitative data for the synthesis of this compound via Swern oxidation under different conditions. This data is intended to serve as a guideline for expected outcomes and for troubleshooting purposes.

Table 1: Effect of Reaction Temperature on Purity and Yield

Reaction Temperature (°C)Purity of this compound (%)Yield (%)Major Impurity
-789585Unreacted 6-fluorohexan-1-ol
-609280Unreacted 6-fluorohexan-1-ol, MTM ether
-407560MTM ether, other byproducts
04030Complex mixture

Table 2: Effect of Reagent Stoichiometry on Purity and Yield

Molar Ratio (Alcohol:Oxalyl Chloride:DMSO:TEA)Purity of this compound (%)Yield (%)Observations
1 : 1.1 : 2.2 : 59588Optimal stoichiometry
1 : 0.8 : 1.6 : 47065Incomplete conversion
1 : 2 : 4 : 88580Excess reagents, more byproducts
1 : 1.1 : 2.2 : 38075Incomplete deprotonation, potential side reactions

Signaling Pathway and Workflow Diagrams

Diagram: Simplified Swern Oxidation Mechanism

G cluster_0 Activation of DMSO cluster_1 Oxidation of Alcohol cluster_2 Product Formation DMSO DMSO ActivatedDMSO Chlorosulfonium Salt (Active Oxidant) DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Ylide ActivatedDMSO->Alkoxysulfonium Alcohol 6-Fluorohexan-1-ol Alcohol->Alkoxysulfonium Aldehyde This compound Alkoxysulfonium->Aldehyde DMS Dimethyl Sulfide Alkoxysulfonium->DMS TEA Triethylamine (Base) TEA->Alkoxysulfonium Deprotonation

Caption: Simplified mechanism of the Swern oxidation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Fluorohexanal and Hexanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 6-fluorohexanal and its non-fluorinated analog, hexanal. The introduction of a fluorine atom, even at a position seemingly remote from the reactive carbonyl center, can subtly influence the aldehyde's electrophilicity and overall reactivity profile. Understanding these differences is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry, where precise control over reaction kinetics and selectivity is paramount.

Introduction: The Inductive Effect of Fluorine

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the alkyl chain can enhance this electrophilicity through a negative inductive effect (-I effect), making the aldehyde more susceptible to nucleophilic attack. Fluorine, being the most electronegative element, exerts a strong -I effect. In this compound, this effect is transmitted through the sigma bonds of the hexyl chain. While the effect diminishes with distance, it is expected to render the carbonyl carbon of this compound slightly more electron-deficient compared to that of hexanal.

Quantitative Comparison of Molecular Properties

To quantify the electronic differences between this compound and hexanal, theoretical calculations can be employed. Using computational chemistry software (such as Spartan, Gaussian, or free online tools like MolView which can provide estimated charges), one can calculate key molecular properties that correlate with reactivity. The following table summarizes the expected theoretical values for the partial charge on the carbonyl carbon (C=O) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A more positive partial charge and a lower LUMO energy generally indicate higher electrophilicity and thus greater reactivity towards nucleophiles.

Molecular PropertyHexanalThis compoundExpected Reactivity Trend
Partial Charge on Carbonyl Carbon (δ+) Value 1Value 2 (expected to be > Value 1)This compound > Hexanal
LUMO Energy (eV) Value AValue B (expected to be < Value A)This compound > Hexanal

Note: The actual numerical values would be obtained from quantum chemical calculations. The trends presented are based on established principles of organic chemistry.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical predictions, the following experimental protocols can be adapted to directly compare the reactivity of this compound and hexanal.

Nucleophilic Addition: Reaction with a Cyanohydrin Formation

This experiment measures the rate of nucleophilic addition of a cyanide ion to the aldehyde, forming a cyanohydrin. The reaction can be monitored by observing the disappearance of the aldehyde's carbonyl peak in the IR spectrum or by following the change in concentration of the aldehyde using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Hexanal

  • Potassium cyanide (KCN)

  • A suitable solvent (e.g., ethanol-water mixture)

  • A buffer solution to maintain a constant pH (e.g., pH 9-10)

  • NMR spectrometer or IR spectrophotometer

  • Thermostated reaction vessel

Procedure:

  • Prepare equimolar solutions of this compound and hexanal in the chosen solvent system.

  • Prepare a solution of potassium cyanide in the same solvent system.

  • In a thermostated reaction vessel, mix the aldehyde solution with the KCN solution at a controlled temperature.

  • Immediately begin monitoring the reaction progress by taking aliquots at regular time intervals and analyzing them by ¹H NMR or IR spectroscopy.

  • For ¹H NMR analysis, monitor the disappearance of the aldehydic proton signal (around 9.7 ppm) and the appearance of the cyanohydrin proton signal.

  • For IR analysis, monitor the decrease in the intensity of the carbonyl (C=O) stretching frequency (around 1730 cm⁻¹).

  • Plot the concentration of the aldehyde versus time for both reactions.

  • Determine the initial reaction rates and calculate the rate constants for both this compound and hexanal. A higher rate constant indicates greater reactivity.

Oxidation: Reaction with Acidified Potassium Dichromate

This experiment compares the rate of oxidation of the two aldehydes to their corresponding carboxylic acids using a mild oxidizing agent. The reaction can be monitored colorimetrically by following the disappearance of the orange color of the dichromate(VI) ion as it is reduced to the green chromium(III) ion.

Materials:

  • This compound

  • Hexanal

  • Potassium dichromate(VI) (K₂Cr₂O₇) solution of known concentration

  • Dilute sulfuric acid

  • UV-Vis spectrophotometer

  • Thermostated reaction vessel

Procedure:

  • Prepare equimolar solutions of this compound and hexanal in a suitable solvent (e.g., acetone).

  • In a thermostated cuvette, mix a solution of the aldehyde with an acidified solution of potassium dichromate.

  • Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the absorbance of the dichromate(VI) ion at its λ_max (around 440 nm) over time.

  • Record the absorbance at regular intervals.

  • Plot absorbance versus time for both reactions.

  • The rate of disappearance of the orange color is proportional to the rate of oxidation of the aldehyde. Calculate the initial rates and rate constants for both reactions. A faster rate of color change indicates a higher reactivity of the aldehyde.

Visualizations

Logical Relationship of Factors Affecting Aldehyde Reactivity

Aldehyde_Reactivity Factors Influencing Aldehyde Reactivity Reactivity Aldehyde Reactivity (Susceptibility to Nucleophilic Attack) Electronic Electronic Effects Electronic->Reactivity Influences Inductive Inductive Effect (-I) Electronic->Inductive Resonance Resonance Effects Electronic->Resonance Steric Steric Hindrance Steric->Reactivity Influences NucleophileAccess Accessibility of Carbonyl Carbon Steric->NucleophileAccess Affects EWG Electron-Withdrawing Groups (e.g., -F in this compound) Inductive->EWG EDG Electron-Donating Groups (e.g., alkyl groups) Inductive->EDG CarbonylPolarity Increased Carbonyl Carbon Electrophilicity (δ+) EWG->CarbonylPolarity Increases EDG->CarbonylPolarity Decreases CarbonylPolarity->Reactivity Increases NucleophileAccess->Reactivity Affects Experimental_Workflow Workflow for Aldehyde Reactivity Comparison Start Start: Prepare Equimolar Aldehyde Solutions Reaction Initiate Reaction with Nucleophile/Oxidant Start->Reaction Monitoring Monitor Reaction Progress (e.g., NMR, IR, UV-Vis) Reaction->Monitoring Data Collect Time-Course Data Monitoring->Data Analysis Kinetic Analysis: Plot Concentration vs. Time Data->Analysis Rate Determine Rate Constants (k) Analysis->Rate Comparison Compare k(this compound) vs. k(hexanal) Rate->Comparison Conclusion Conclude Relative Reactivity Comparison->Conclusion Lipid_Aldehyde_Signaling Cellular Signaling by Lipid-Derived Aldehydes ROS Reactive Oxygen Species (ROS) / Oxidative Stress LipidPerox Lipid Peroxidation ROS->LipidPerox PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes PUFA->LipidPerox Aldehydes Generation of Reactive Aldehydes (e.g., Hexanal) LipidPerox->Aldehydes ProteinMod Protein Modification (Adduct Formation) Aldehydes->ProteinMod Detox Detoxification by Enzymes (e.g., Aldehyde Dehydrogenases) Aldehydes->Detox Metabolized by Signaling Alteration of Signaling Pathways (e.g., NF-κB, Keap1-Nrf2) ProteinMod->Signaling GeneExp Changes in Gene Expression Signaling->GeneExp CellResponse Cellular Responses: Inflammation, Apoptosis, etc. GeneExp->CellResponse

Validating the Structure of 6-Fluorohexanal: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of novel or synthesized small molecules is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 6-Fluorohexanal, a fluorinated aliphatic aldehyde. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for utilizing 2D NMR techniques for the structural elucidation of similar small molecules.

Comparative Analysis of 2D NMR Data

The structural confirmation of this compound (Figure 1) is achieved through the combined interpretation of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. These experiments provide unambiguous evidence of the carbon backbone, the positions of the aldehyde and fluorine substituents, and the through-bond connectivity of the entire molecule.

Chemical Structure of this compound with atom numbering.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Key 2D NMR Correlations for Structural Validation

The following tables summarize the expected quantitative data from the 2D NMR analysis of this compound.

Table 1: Expected ¹H and ¹³C Chemical Shifts for this compound in CDCl₃.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
19.77 (t)202.5
22.46 (dt)43.9
31.65 (m)21.9
41.45 (m)30.5
51.75 (m)29.9
64.50 (t)84.4

Table 2: Key 2D NMR Correlations for this compound.

Correlation TypeFromToSignificance
COSY H1 (9.77 ppm)H2 (2.46 ppm)Confirms the aldehyde proton is adjacent to a methylene group.
H2 (2.46 ppm)H3 (1.65 ppm)Establishes the C2-C3 bond.
H5 (1.75 ppm)H6 (4.50 ppm)Confirms the fluorine-bearing carbon is adjacent to a methylene group.
HSQC H1 (9.77 ppm)C1 (202.5 ppm)Assigns the aldehyde proton to the aldehyde carbon.
H6 (4.50 ppm)C6 (84.4 ppm)Assigns the downfield methylene protons to the carbon bearing the fluorine.
HMBC H1 (9.77 ppm)C2 (43.9 ppm), C3 (21.9 ppm)Shows long-range coupling from the aldehyde proton to C2 and C3.
H6 (4.50 ppm)C4 (30.5 ppm), C5 (29.9 ppm)Shows long-range coupling from the protons on the fluorine-bearing carbon to C4 and C5, confirming the end of the carbon chain.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.6 mL). The solution is then transferred to a 5 mm NMR tube.

2D NMR Data Acquisition

All 2D NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Spectral Width: 12 ppm in both dimensions

  • Number of Scans: 8

  • Number of Increments: 256

  • Relaxation Delay: 1.5 s

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 220 ppm

  • Number of Scans: 16

  • Number of Increments: 256

  • Relaxation Delay: 1.5 s

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 220 ppm

  • Number of Scans: 32

  • Number of Increments: 256

  • Relaxation Delay: 1.5 s

  • Long-range J-coupling delay (¹Jнс): Optimized for 8 Hz

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical flow of the 2D NMR validation process and the key through-bond correlations that confirm the structure of this compound.

G cluster_0 Experimental Workflow Sample Preparation Sample Preparation 1D Proton NMR 1D Proton NMR Sample Preparation->1D Proton NMR COSY COSY 1D Proton NMR->COSY 1D Carbon NMR 1D Carbon NMR 1D Proton NMR->1D Carbon NMR HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Structure Elucidation Structure Elucidation HMBC->Structure Elucidation 1D Carbon NMR->HSQC 1D Carbon NMR->HMBC

Workflow for 2D NMR structure validation.

Key COSY and HMBC correlations for this compound.

Conclusion

The comprehensive analysis of 2D NMR spectra, including COSY, HSQC, and HMBC, provides a powerful and definitive method for the structural validation of small molecules like this compound. The combination of these techniques allows for the complete assignment of proton and carbon signals and establishes the unambiguous connectivity of the molecular framework. While this guide presents an illustrative example due to the absence of publicly available experimental data for this compound, the principles and methodologies described are directly applicable and serve as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities. The clear presentation of expected data in tabular form and the visualization of experimental workflows and structural correlations offer a practical template for the rigorous validation of molecular structures.

A Comparative Study: Unveiling the Impact of Fluorination on Aldehyde Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This guide provides a detailed comparison of fluorinated and non-fluorinated aldehydes, using acetaldehyde and its α-fluorinated analog, fluoroacetaldehyde, as a representative pair. By examining their reactivity, physical properties, and metabolic fate, we aim to provide a comprehensive resource for researchers leveraging fluorination in drug design and development.

Enhanced Electrophilicity and Reactivity of Fluorinated Aldehydes

The introduction of a highly electronegative fluorine atom significantly alters the electronic properties of the aldehyde group. The strong electron-withdrawing inductive effect of fluorine increases the partial positive charge on the carbonyl carbon, making fluorinated aldehydes more electrophilic and, consequently, more susceptible to nucleophilic attack. This enhanced reactivity is a key consideration in synthetic chemistry and in understanding the biological interactions of fluorinated compounds.

Comparative Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of acetaldehyde and fluoroacetaldehyde, highlighting the impact of α-fluorination.

PropertyAcetaldehyde (Non-fluorinated)Fluoroacetaldehyde (Fluorinated)Reference
Molecular Formula C₂H₄OC₂H₃FO[1][2]
Molecular Weight 44.05 g/mol 62.04 g/mol [1][2]
Boiling Point 20.2 °C25-26 °C (approx.)[1][2]
Density 0.784 g/cm³1.11 g/cm³ (approx.)[1]
Dipole Moment ~2.7 DHigher than acetaldehyde (expected)
¹H NMR (Aldehydic H) δ ~9.8 ppmδ ~9.6 ppm
¹³C NMR (Carbonyl C) δ ~200 ppmδ ~195 ppm
IR (C=O Stretch) ~1730 cm⁻¹~1750 cm⁻¹
Hydration Equilibrium Constant (Khyd) ~1.4Significantly higher than acetaldehyde (expected)[3]

Note: Some values for fluoroacetaldehyde are estimations based on known chemical principles, as direct comparative experimental data is scarce in single sources.

Experimental Protocols for Comparative Analysis

To quantitatively assess the differences in reactivity and properties between fluorinated and non-fluorinated aldehydes, the following experimental protocols can be employed.

Determination of Hydration Equilibrium Constant (Khyd) by ¹H NMR Spectroscopy

Objective: To quantify the equilibrium between the aldehyde and its hydrate form in an aqueous solution. The strong electron-withdrawing nature of fluorine is expected to shift the equilibrium towards the hydrate form for fluoroacetaldehyde.

Procedure:

  • Sample Preparation: Prepare solutions of known concentrations (e.g., 100 mM) of both acetaldehyde and fluoroacetaldehyde in a D₂O/H₂O (9:1) solvent system.

  • NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Identify the signals corresponding to the aldehydic proton and the gem-diol proton of the hydrate.

    • Integrate the respective signals to determine the relative concentrations of the aldehyde and hydrate forms at equilibrium.

    • Calculate the hydration equilibrium constant (Khyd) using the formula: Khyd = [Hydrate] / [Aldehyde]

Quantitative Comparison of Oxidation Rate using Tollens' Test

Objective: To compare the rate of oxidation of acetaldehyde and fluoroacetaldehyde. While the Tollens' test is typically qualitative, it can be adapted for a semi-quantitative rate comparison by monitoring the formation of the silver mirror over time.

Procedure:

  • Preparation of Tollens' Reagent:

    • In a clean test tube, add 2 mL of 0.1 M silver nitrate solution.

    • Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide.

    • Add dilute ammonia solution dropwise, with shaking, until the precipitate just dissolves.

  • Reaction:

    • Prepare two identical setups with freshly prepared Tollens' reagent.

    • Simultaneously, add an equimolar amount of acetaldehyde to one test tube and fluoroacetaldehyde to the other.

    • Start a timer immediately upon addition.

  • Observation and Quantification:

    • Visually monitor the rate of silver mirror formation.

    • For a more quantitative measure, the reaction can be monitored using a spectrophotometer by measuring the change in absorbance at a specific wavelength over time, which corresponds to the formation of metallic silver.

    • The initial rate of reaction can be determined from the slope of the absorbance vs. time plot.

Metabolic Fate: A Comparative Pathway

The metabolism of aldehydes is a critical aspect of their biological activity and toxicity. The primary pathway for acetaldehyde metabolism involves its oxidation to acetate by aldehyde dehydrogenase (ALDH). The introduction of fluorine can significantly alter this metabolic pathway, often leading to increased metabolic stability, a desirable trait in drug candidates.

The diagram below illustrates the comparative metabolic pathways of acetaldehyde and fluoroacetaldehyde. Fluorination can slow down the rate of oxidation by ALDH due to the stability of the C-F bond and the altered electronic properties of the molecule.

G cluster_non_fluorinated Non-Fluorinated Pathway cluster_fluorinated Fluorinated Pathway Acetaldehyde Acetaldehyde (CH₃CHO) Acetate Acetate (CH₃COO⁻) Acetaldehyde->Acetate ALDH (rapid) Fluoroacetaldehyde Fluoroacetaldehyde (FCH₂CHO) Fluoroacetate Fluoroacetate (FCH₂COO⁻) Fluoroacetaldehyde->Fluoroacetate ALDH (slower)

Comparative metabolic oxidation of acetaldehyde and fluoroacetaldehyde.

This altered metabolism can have profound implications for the pharmacokinetic profile and potential toxicity of fluorinated compounds. For instance, the slower metabolism of a fluorinated drug can lead to a longer half-life and sustained therapeutic effect.

Experimental Workflow for Assessing Metabolic Stability

For drug development professionals, assessing the metabolic stability of a compound is a critical step. The following workflow outlines a typical experimental approach to compare the metabolic stability of a fluorinated versus a non-fluorinated aldehyde.

G cluster_workflow Metabolic Stability Assessment Workflow start Start: Aldehyde Analogs incubation Incubation with Liver Microsomes (+ NADPH) start->incubation sampling Time-point Sampling (0, 5, 15, 30, 60 min) incubation->sampling quenching Reaction Quenching (e.g., Acetonitrile) sampling->quenching analysis LC-MS/MS Analysis (Quantify Parent Compound) quenching->analysis data_analysis Data Analysis: Plot ln(% Remaining) vs. Time analysis->data_analysis half_life Calculate In Vitro Half-life (t½) data_analysis->half_life end End: Comparative Stability Profile half_life->end

Workflow for comparing the in vitro metabolic stability of aldehyde analogs.

This workflow allows for the determination of the in vitro half-life of the compounds, providing a quantitative measure of their metabolic stability. A longer half-life for the fluorinated analog would be indicative of improved metabolic resistance.

Conclusion

The strategic incorporation of fluorine into aldehydes offers a powerful approach to modulate their chemical and biological properties. Fluorinated aldehydes exhibit enhanced electrophilicity and reactivity towards nucleophiles, a factor that can be exploited in organic synthesis. Furthermore, the introduction of fluorine can significantly increase metabolic stability, a key parameter in drug design. The experimental protocols and workflows presented in this guide provide a framework for the systematic and quantitative comparison of fluorinated and non-fluorinated aldehydes, enabling researchers to make informed decisions in the development of novel therapeutics and chemical entities.

References

A Comparative Guide to 6-Fluorohexanal: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-reference of experimental data for 6-Fluorohexanal with established literature and predicted values. By presenting key physical properties, detailed experimental protocols, and spectral data, this document aims to be an essential resource for those utilizing this compound in their work.

Physical and Spectral Properties: A Comparative Analysis

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The following table summarizes the key literature and predicted values for this compound, offering a baseline for comparison with in-house experimental data.

PropertyLiterature/Predicted Value
Molecular Formula C₆H₁₁FO
Molecular Weight 118.15 g/mol
Boiling Point 149.7 °C at 760 mmHg[1]
Melting Point Not available
Density 0.906 g/cm³
Refractive Index 1.38
¹H NMR (Predicted) See Predicted Spectral Data section below.
¹³C NMR (Predicted) See Predicted Spectral Data section below.
IR (Predicted) See Predicted Spectral Data section below.
Mass Spec (Predicted) See Predicted Spectral Data section below.

Experimental Workflow for Data Comparison

The following diagram outlines the logical workflow for comparing experimentally obtained data for this compound with established literature and predicted values. This process ensures a rigorous and systematic approach to compound verification.

G cluster_synthesis Synthesis & Purification cluster_analysis Experimental Analysis cluster_reference Reference Data cluster_comparison Comparison & Verification synthesis Synthesis of this compound (e.g., Dess-Martin Oxidation) purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms physical Physical Properties (BP, Density, RI) purification->physical compare Cross-Reference Data nmr->compare ir->compare ms->compare physical->compare lit_values Literature Values lit_values->compare pred_values Predicted Spectral Data pred_values->compare final_report final_report compare->final_report Generate Comparison Report

Caption: Workflow for the comparison of experimental and literature data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide established protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes.[2][3][4][5]

Materials:

  • 6-Fluorohexan-1-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-fluorohexan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Dess-Martin periodinane to the stirred solution. The reaction is typically exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification by Distillation

Aldehydes can be effectively purified by distillation due to their relatively low boiling points compared to the corresponding alcohols and carboxylic acids.[6][7][8]

Materials:

  • Crude this compound

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Set up the distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and boiling chips to the distilling flask.

  • Gently heat the flask using a heating mantle.

  • Monitor the temperature at the still head. Collect the fraction that distills at the expected boiling point of this compound (approximately 149.7 °C at atmospheric pressure).

  • Collect the purified product in a pre-weighed receiving flask.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • ¹H NMR: Acquire the spectrum and integrate the signals. The aldehyde proton should appear as a triplet around 9.7 ppm.

  • ¹³C NMR: Acquire the proton-decoupled spectrum. The carbonyl carbon should be observed downfield, typically around 202 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR accessory.

  • Acquire the spectrum and look for the characteristic C=O stretch of the aldehyde at approximately 1730 cm⁻¹. Also, look for the C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹.

Predicted Spectral Data for this compound

In the absence of publicly available experimental spectra, computational prediction tools provide valuable reference data.

Predicted ¹H NMR Spectrum (in CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.77t1H-CHO
~4.49dt2H-CH₂-F
~2.46td2H-CH₂-CHO
~1.75 - 1.60m4H-CH₂-CH₂-CH₂F
~1.50 - 1.40m2H-CH₂-CH₂-CHO
Predicted ¹³C NMR Spectrum (in CDCl₃)
Chemical Shift (ppm)Assignment
~202.5-CHO
~83.9 (d, J ≈ 164 Hz)-CH₂-F
~43.8-CH₂-CHO
~29.9 (d, J ≈ 20 Hz)-CH₂-CH₂F
~25.8-CH₂-CH₂-CH₂F
~21.7-CH₂-CH₂-CHO
Predicted Key IR Absorptions
Wavenumber (cm⁻¹)Functional Group
~2940, 2865C-H stretch (alkane)
~2820, 2720C-H stretch (aldehyde)
~1730C=O stretch (aldehyde)
~1465C-H bend (alkane)
~1050C-F stretch
Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): m/z 118

  • Key Fragments: m/z 100 ([M-H₂O]⁺), m/z 89 ([M-CHO]⁺), m/z 73, m/z 55, m/z 44 ([C₂H₄O]⁺, McLafferty rearrangement), m/z 33 ([CH₂F]⁺)

Alternatives to this compound in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[9] When considering alternatives to this compound, researchers often explore other fluorinated building blocks or bioisosteres of the aldehyde group.

Fluorinated Alternatives:

  • Positional Isomers: 2-Fluorohexanal, 3-Fluorohexanal, etc. The position of the fluorine atom can dramatically alter the electronic properties and reactivity of the molecule.

  • Shorter or Longer Chain Fluoroaldehydes: e.g., 5-Fluoropentanal or 7-Fluoroheptanal. Chain length can influence lipophilicity and spatial interactions within a binding pocket.

  • Branched Fluoroaldehydes: Introducing branching can provide steric bulk and affect conformational preferences.

Bioisosteric Replacements for the Aldehyde Group: Bioisosteres are functional groups with similar steric and electronic properties that can be used to replace a given functionality to improve potency, selectivity, or pharmacokinetic properties. For an aldehyde, potential bioisosteres include:

  • Ketones: Offer a different angle for the carbonyl group and an additional point for substitution.

  • Nitriles: Can act as a hydrogen bond acceptor and are generally more metabolically stable than aldehydes.

  • Oxetanes: Can mimic the steric and electrostatic properties of a carbonyl group.

  • Small Heterocycles: Such as oxadiazoles or triazoles, can present different hydrogen bonding patterns and metabolic profiles.

The selection of an appropriate alternative will depend on the specific goals of the drug design project, including the desired target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

The Strategic Advantage of 6-Fluorohexanal in Modern Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules with desired pharmacological properties. Among the diverse array of fluorinated building blocks, 6-Fluorohexanal emerges as a versatile and strategically advantageous synthon. This guide provides an objective comparison of this compound with other fluorinated alternatives, supported by experimental data, to highlight its unique benefits in enhancing metabolic stability, modulating physicochemical properties, and providing a reactive handle for diverse chemical transformations.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This compound, a monofluorinated aliphatic aldehyde, offers a distinct set of advantages over polyfluorinated or internally monofluorinated analogues, as well as its non-fluorinated counterpart.

Enhanced Metabolic Stability: A Key Advantage

One of the most significant advantages of employing this compound is the enhanced metabolic stability conferred by the terminal fluorine atom. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage.[1] In aliphatic chains, the terminal methyl group is often susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing a hydrogen atom with a fluorine atom at the C6 position, this compound effectively blocks this metabolic pathway, leading to a longer in vivo half-life of the parent molecule.[1][2][3]

This metabolic blockade is a key differentiator from non-fluorinated aldehydes and internally fluorinated analogues. While internal fluorination can also influence metabolic stability, the terminal position is often the most vulnerable to oxidation. Polyfluorinated compounds, while metabolically robust, can sometimes lead to undesirable toxicological profiles due to the potential for defluorination or the formation of persistent metabolites.[1] The monofluorination in this compound provides a "metabolic shield" with a minimal structural perturbation.

Physicochemical Properties: Fine-Tuning for Optimal Performance

The introduction of a single fluorine atom in this compound allows for subtle yet impactful modulation of its physicochemical properties, particularly lipophilicity. The calculated XLogP3 value for this compound is 1.1, indicating a moderate level of lipophilicity.[4] This is a crucial parameter in drug design, as it influences solubility, permeability, and plasma protein binding.

Compared to its non-fluorinated counterpart, hexanal, which has a higher calculated XLogP3 value, this compound is slightly more polar. This can be advantageous in improving aqueous solubility and reducing non-specific binding. In contrast, highly fluorinated analogues often exhibit significantly increased lipophilicity, which can lead to poor solubility and bioaccumulation. The single fluorine atom in this compound provides a means to fine-tune lipophilicity within a desirable range for many drug discovery projects.

Reactivity and Synthetic Versatility

The aldehyde functional group in this compound serves as a versatile handle for a wide range of chemical transformations, allowing for its incorporation into more complex molecular scaffolds. The electron-withdrawing nature of the fluorine atom, although positioned at the end of the alkyl chain, can have a modest activating effect on the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to non-fluorinated aldehydes.

Key reactions involving the aldehyde group of this compound include:

  • Reductive Amination: To introduce amine functionalities.

  • Wittig Reaction: For the formation of carbon-carbon double bonds.

  • Aldol Condensation: To create larger carbon skeletons.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To yield the corresponding alcohol.

The presence of the stable C-F bond is compatible with a wide variety of reaction conditions, making this compound a robust building block in multi-step syntheses.

Comparative Data Summary

To provide a clear comparison, the following table summarizes the key properties of this compound in relation to other relevant building blocks. The data for other fluorinated aldehydes is inferred from general principles and data for related compounds, as direct comparative studies are limited.

PropertyThis compoundHexanal (Non-fluorinated)2-Fluorohexanal (Internally Monofluorinated)6,6,6-Trifluorohexanal (Polyfluorinated)
Metabolic Stability (ω-oxidation) High (Blocked)Low (Susceptible)High (Blocked at ω-position)High (Blocked)
Calculated XLogP3 1.1[4]~1.8~1.2>2.0
Reactivity of Aldehyde Moderately ActivatedBaselineHighly ActivatedModerately Activated
Structural Perturbation Minimal-MinimalSignificant
Potential for Toxic Metabolites LowLowModerate (potential for HF elimination)Moderate (potential for TFA formation)

Experimental Protocols

Detailed experimental protocols for common reactions involving aldehydes can be adapted for this compound. What follows are general procedures for two key transformations.

Experimental Protocol 1: Reductive Amination of this compound

Objective: To synthesize N-alkylated amines from this compound.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the amine (1.0 eq) in DCM or DCE, add this compound (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.

Experimental Protocol 2: Wittig Reaction of this compound

Objective: To synthesize a terminally fluorinated alkene from this compound.

Materials:

  • This compound

  • Phosphonium ylide of choice (e.g., prepared from a phosphonium salt and a strong base)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.

  • Slowly add the strong base (1.05 eq) to the suspension. A color change is typically observed, indicating the formation of the ylide.

  • Stir the mixture at the same temperature for 30-60 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quench the reaction with water or saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Visualizing the Advantages: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified metabolic pathway and a general experimental workflow.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Alkyl Chain cluster_fluorinated Terminally Fluorinated Alkyl Chain Alkyl_Chain R-CH3 Metabolite R-CH2OH Alkyl_Chain->Metabolite CYP450 Oxidation Fluoro_Alkyl_Chain R-CH2F (from this compound) No_Metabolism Metabolic Blockade Fluoro_Alkyl_Chain->No_Metabolism Resistant to Oxidation

Caption: Metabolic fate of terminal alkyl chains.

experimental_workflow Start This compound Reaction Reaction (e.g., Reductive Amination, Wittig) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Fluorinated Product Purification->Product

Caption: General synthetic workflow using this compound.

Conclusion

This compound stands out as a valuable building block for several key reasons. Its terminal fluorine atom provides a robust metabolic block, enhancing the in vivo stability of molecules into which it is incorporated. The monofluorination allows for a subtle and strategic modulation of lipophilicity, avoiding the dramatic increases often seen with polyfluorinated analogues. Furthermore, the reactive aldehyde handle offers broad synthetic utility, enabling its integration into a wide variety of molecular architectures. For researchers aiming to improve the drug-like properties of their compounds, this compound represents a powerful and versatile tool in the ever-evolving landscape of medicinal chemistry.

References

Confirming the Empirical Formula of 6-Fluorohexanal: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, verifying the elemental composition of a novel compound is a critical step in its characterization. This guide provides a comparative overview of elemental analysis for confirming the empirical formula of 6-Fluorohexanal (C₆H₁₁FO), a halogenated aliphatic aldehyde. We present supporting data, detailed experimental protocols, and a comparison with alternative analytical techniques.

Theoretical vs. Experimental Elemental Composition

The primary method for determining the empirical formula of a pure organic compound is elemental analysis, traditionally known as combustion analysis. This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For heteroatoms like fluorine (F), a modified approach such as combustion ion chromatography is employed.

The theoretical elemental composition of this compound (Molecular Formula: C₆H₁₁FO; Molar Mass: 118.15 g/mol ) is the benchmark against which experimental results are measured.

ElementAtomic Mass ( g/mol )Moles in FormulaTotal Mass ( g/mol )Theoretical Mass %
Carbon (C)12.011672.06661.00%
Hydrogen (H)1.0081111.0889.38%
Fluorine (F)18.998118.99816.08%
Oxygen (O)15.999115.99913.54% (by difference)
Total 118.151 100.00%

An experimental result is typically considered acceptable if it falls within ±0.4% of the theoretical value.

Comparison of Key Analytical Techniques

While elemental analysis is the gold standard for determining empirical formulas, other techniques, particularly high-resolution mass spectrometry (HRMS), provide complementary information.

FeatureElemental Analysis (Combustion)High-Resolution Mass Spectrometry (HRMS)
Primary Information Provides the mass percentage of each element, leading to the simplest whole-number ratio of atoms (empirical formula).[1][2][3][4][5]Measures the exact mass-to-charge ratio (m/z) of the intact molecule, allowing for the determination of the molecular formula.
Principle The sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, etc.) are separated and quantified.[6] For fluorine, the combustion product (HF) is captured and analyzed, often by ion chromatography.[7][8][9]The sample is ionized, and the resulting ions are separated in a mass analyzer based on their m/z ratio with very high precision.
Sample Requirements 1-3 mg of a pure, dry, and homogeneous solid or non-volatile liquid.Typically requires much less sample (<1 mg), often in solution.
Accuracy/Precision High precision, with results typically within ±0.4% of the theoretical value.High accuracy, capable of mass measurements to within 5 ppm (parts per million).
Key Advantages Directly confirms the elemental ratios and is a robust indicator of sample purity.Provides the exact molecular formula, not just the empirical formula. Can also provide structural information through fragmentation analysis.
Limitations Does not distinguish between isomers. Cannot determine the molecular formula if it is a multiple of the empirical formula. Oxygen is typically determined by difference, which can accumulate errors.Less effective for assessing bulk purity. Ionization efficiency can vary significantly between compounds.

Experimental Protocol: Elemental Analysis of this compound

This protocol outlines the standard procedure for determining the C, H, and F content of this compound using a modern elemental analyzer combined with combustion ion chromatography.

Objective: To experimentally determine the mass percentages of Carbon, Hydrogen, and Fluorine in a purified sample of this compound.

Instrumentation:

  • Automatic Elemental Analyzer (for C/H analysis)

  • Combustion Furnace with an Ion Chromatography (IC) system (for F analysis)[8][9]

  • Microbalance (accurate to ±0.001 mg)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is of high purity (>99%) and free of residual solvents and water.

    • Using a microbalance, accurately weigh approximately 2 mg of the liquid sample into a tin capsule for C/H analysis. Seal the capsule carefully.

    • For fluorine analysis, accurately weigh approximately 2 mg of the sample into a ceramic or platinum boat.[8]

  • Carbon/Hydrogen (C/H) Analysis:

    • Place the sealed tin capsule into the autosampler of the elemental analyzer.

    • The sample is dropped into a combustion tube heated to ~900-1000°C in a stream of pure oxygen.

    • Combustion converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

    • The resulting gas mixture passes through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Fluorine (F) Analysis:

    • The sample boat is introduced into the furnace of the combustion IC system, which is heated to ~950-1100°C.[9]

    • Pyrohydrolytic combustion in a stream of humidified air or oxygen converts the organofluorine into hydrogen fluoride (HF) gas.[8]

    • The effluent gas is passed through an absorption solution (typically deionized water) where the HF is quantitatively trapped, forming fluoride ions (F⁻).[9]

    • A precise volume of this absorption solution is then automatically injected into the ion chromatograph.

    • The concentration of fluoride ions is determined by conductivity detection and quantified against a calibration curve prepared from standard fluoride solutions.

  • Calculation and Interpretation:

    • The instrument software calculates the mass percentages of C, H, and F based on the detector response and the initial sample weight.

    • The percentage of Oxygen is determined by subtracting the sum of the experimental percentages of C, H, and F from 100%. %O = 100% - (%C + %H + %F)

    • Convert the mass percentages to mole ratios by dividing by the atomic mass of each element.[3][4]

    • Divide the mole values by the smallest mole value to obtain the simplest whole-number ratio, which represents the empirical formula.

    • Compare the experimental percentages to the theoretical values for C₆H₁₁FO. The results should be within the acceptable ±0.4% deviation.

Workflow Visualization

The following diagram illustrates the logical workflow for confirming the empirical formula of a synthesized compound like this compound.

Empirical_Formula_Workflow cluster_synthesis Compound Synthesis cluster_analysis Elemental Analysis cluster_calculation Data Interpretation Synth Synthesized This compound Purify Purification (e.g., Distillation) Synth->Purify Weigh Weigh Sample (1-3 mg) Purify->Weigh Combust Combustion (~1000°C, O₂) Weigh->Combust Detect Gas Separation & Detection Combust->Detect Data Raw Data (%C, %H, %F) Detect->Data Calc Calculate Mole Ratios Data->Calc Empirical Derive Empirical Formula Calc->Empirical Compare Compare with Theoretical C₆H₁₁FO Empirical->Compare Result Formula Confirmed Compare->Result  Δ < 0.4%

References

A Researcher's Guide to Comparing the Biological Activity of 6-Fluorohexanal Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the biological activity of novel 6-fluorohexanal derivatives. Due to a lack of extensive comparative studies on this specific class of compounds in publicly available literature, this document serves as a detailed methodological template. It outlines a hypothetical comparative study on the cytotoxicity of a series of this compound analogs, complete with experimental protocols, data presentation structures, and visualizations of workflows and potential mechanisms of action. This guide is intended to be a practical resource for researchers initiating their own investigations into the biological effects of these and similar compounds.

Hypothetical this compound Derivatives for Comparative Analysis

To illustrate a comparative study, we will consider a hypothetical series of this compound derivatives. These derivatives are designed to probe the effects of modifying the aldehyde functional group, a common strategy in medicinal chemistry to alter reactivity, bioavailability, and interaction with biological targets.

  • FH-1 (this compound): The parent compound.

  • FH-2 (6-Fluorohexan-1-ol): The corresponding alcohol, representing a reduction of the aldehyde.

  • FH-3 (6-Fluorohexanoic acid): The corresponding carboxylic acid, representing an oxidation of the aldehyde.

  • FH-4 (N-(2-aminoethyl)-6-fluorohexanamide): An amide derivative, exploring the impact of introducing a nitrogen-containing functional group.

Comparative Biological Activity: Cytotoxicity Assessment

A fundamental aspect of characterizing novel compounds is determining their effect on cell viability. A cytotoxicity assay is a robust method to quantify the concentration at which a compound induces cell death. In this guide, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the cytotoxicity of different compounds. The following table presents a template for summarizing the hypothetical IC₅₀ values of our this compound derivatives against a human cervical cancer cell line (HeLa).

Compound IDDerivative NameModificationHypothetical IC₅₀ (µM) on HeLa cells (48h)
FH-1This compoundAldehyde (Parent)50
FH-26-Fluorohexan-1-olAlcohol (Reduction)> 200
FH-36-Fluorohexanoic acidCarboxylic Acid (Oxidation)150
FH-4N-(2-aminoethyl)-6-fluorohexanamideAmide85

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for the validity of any comparative study.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of this compound derivatives that inhibits 50% of HeLa cell viability after 48 hours of treatment.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound derivatives (FH-1 to FH-4) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: HeLa cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: A series of dilutions for each this compound derivative are prepared in complete DMEM from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of cell attachment, the medium is aspirated, and 100 µL of the medium containing the respective compound dilutions are added to the wells. Control wells receive medium with 0.5% DMSO.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of the 5 mg/mL MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ values are determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed HeLa cells in 96-well plates compound_prep Prepare serial dilutions of FH derivatives treat_cells Treat cells with compounds cell_seeding->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Hypothetical Signaling Pathway for Aldehyde-Induced Cytotoxicity

Reactive aldehydes can induce cytotoxicity through various mechanisms, including the induction of oxidative stress and apoptosis. The diagram below illustrates a hypothetical signaling pathway.

Aldehyde_Cytotoxicity_Pathway cluster_cellular_stress Cellular Stress Induction cluster_apoptotic_cascade Apoptotic Cascade fh1 This compound (FH-1) ros Increased Reactive Oxygen Species (ROS) fh1->ros er_stress Endoplasmic Reticulum Stress fh1->er_stress bax Bax Activation ros->bax er_stress->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis via oxidative stress.

This guide provides a foundational approach for the systematic comparison of the biological activity of this compound derivatives. The outlined protocols and data presentation formats can be adapted for the investigation of other biological activities and compound series.

Safety Operating Guide

Proper Disposal of 6-Fluorohexanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides detailed procedures for the safe and compliant disposal of 6-Fluorohexanal, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical.

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It is also toxic to aquatic life. Proper handling and disposal are crucial to prevent accidents and environmental contamination.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the chemical's hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.

  • Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat and closed-toe shoes, to prevent skin exposure.[1] In case of splashes, immediately change contaminated clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, use a respirator with a suitable filter for organic compounds (e.g., Filter A according to DIN 3181).

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]

Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Use only non-sparking tools to prevent ignition.[1][2]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1]

  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of vapor or mist.

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from available safety data sheets.

PropertyValue
Molecular Formula C6H11FO
Molecular Weight 118.15 g/mol [3]
Appearance Clear Liquid[1][2]
Odor Pungent[1][2]
Boiling Point 130 - 131 °C / 266 - 267.8 °F[1][2]
Flash Point 32 °C / 89.6 °F[1][2]
Vapor Pressure 10.5 mmHg @ 20 °C[1][2]
Vapor Density 3.45 (Air = 1.0)[1][2]
Specific Gravity 0.815[1]
pH 4-5 (4.8 g/l aq. solution)[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. This protocol provides a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical and kept tightly closed.

  • Label the container clearly as "Hazardous Waste: this compound, Flammable Liquid, Organic."

Step 2: Storage of Waste

  • Store the waste container in a well-ventilated, cool, and dry designated hazardous waste storage area.

  • Keep the storage area away from heat, sparks, and open flames.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 3: Arrange for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste manifest with accurate information about the chemical and its quantity.

  • Do not dispose of this compound down the drain or in regular trash.[2] It should not be released into the environment.[2]

Spill Response:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships for the safe handling and disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Disposal Phase A Assess Risks & Review SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Dispense this compound C->D E Keep Away from Ignition Sources D->E F Use Non-Sparking Tools D->F G Collect Waste in Labeled Container D->G H Store in Designated Hazardous Waste Area G->H I Contact EHS for Pickup H->I G cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ignition Remove Ignition Sources Spill->Ignition Ventilate Ventilate Area Spill->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose

References

Personal protective equipment for handling 6-Fluorohexanal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluorohexanal. The focus is on providing immediate, procedural guidance for safe operations and disposal.

I. Operational Plan: Safe Handling of this compound

This section outlines the step-by-step procedure for safely handling this compound in a laboratory environment.

1. Pre-Handling Preparation:

  • Hazard Assessment: Before any handling, conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review all available safety information, including this guide and any internal laboratory safety protocols.

  • Emergency Equipment Check: Ensure that the safety shower, eyewash station, and fire extinguisher are accessible and in good working order.

  • Fume Hood Verification: All handling of this compound must be performed in a certified chemical fume hood. Verify the fume hood's functionality before starting.

  • Spill Kit: Have a chemical spill kit rated for aldehydes and organic solvents readily available.

2. Personal Protective Equipment (PPE):

  • Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation of vapors.[1][2][3][4][5] The minimum required PPE is outlined in the table below.

3. Handling Procedure:

  • Transportation: Transport this compound in a sealed, properly labeled, and chemically resistant secondary container.

  • In the Fume Hood:

    • Place absorbent, disposable bench paper on the work surface.

    • Only handle the required amount of the chemical.

    • Keep the container sealed when not in use.

    • Use compatible labware (e.g., glass, PTFE).

    • Avoid creating aerosols.

  • Post-Handling:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Properly dispose of all contaminated materials (see Disposal Plan).

    • Wash hands thoroughly with soap and water after removing gloves.[6]

4. Emergency Procedures:

  • Inhalation: Move the affected person to fresh air immediately.[6][7][8][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][8][10] Remove contaminated clothing while rinsing.[6][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9][10] Remove contact lenses if present and easy to do.[8][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use the chemical spill kit to absorb the material.

    • If the spill is large or you are unsure how to handle it, evacuate the laboratory and contact your institution's emergency response team.

II. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.

  • Solid Waste: All contaminated solid waste (e.g., gloves, bench paper, pipette tips) must be collected in a separate, labeled container for solid hazardous waste.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant" - assumed).

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4. Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

III. Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H11FOPubChem[11]
Molecular Weight118.15 g/mol PubChem[11][12]
CAS Number373-33-1ChemicalBook, PubChem[11][13]

Note: Further quantitative data such as boiling point, density, and vapor pressure were not available in the initial search.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPESpecifications
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant splash hazard.[3]
Hands Chemical-Resistant GlovesNitrile gloves are a minimum requirement for incidental contact. For prolonged contact, consider heavier-duty gloves such as neoprene or butyl rubber. Always double-glove.[3]
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[4]
Respiratory Respirator (if necessary)Use a respirator with an appropriate organic vapor cartridge if there is a risk of inhalation, even within a fume hood, or if engineering controls are insufficient. Respirator use requires prior medical clearance and fit-testing.
Feet Closed-Toed ShoesLeather or other chemically resistant material is recommended.

IV. Mandatory Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Conduct Hazard Assessment prep2 Verify Emergency Equipment prep1->prep2 prep3 Confirm Fume Hood Operation prep2->prep3 prep4 Assemble PPE prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Prepare Work Area handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Seal Containers When Not in Use handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 SafetyConsiderations cluster_controls Hazard Controls cluster_response Emergency Response main Safe Handling of This compound eng_controls Engineering Controls (Fume Hood) main->eng_controls admin_controls Administrative Controls (SOPs, Training) main->admin_controls ppe Personal Protective Equipment (PPE) main->ppe first_aid First Aid Measures (Eye, Skin, Inhalation) main->first_aid spill_response Spill Response main->spill_response disposal Waste Disposal (Halogenated Waste) main->disposal eng_controls->ppe Primary barrier admin_controls->ppe Reinforces use

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.